PNB-001
Description
Properties
IUPAC Name |
4-chloro-5-hydroxy-5-phenyl-1-(2-phenylethyl)pyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-16-13-17(21)20(12-11-14-7-3-1-4-8-14)18(16,22)15-9-5-2-6-10-15/h1-10,13,22H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVXKGRKAPTSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C=C(C2(C3=CC=CC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of PNB-001 (GPP-Balacovin)
Audience: Researchers, scientists, and drug development professionals.
Introduction
PNB-001, also known as GPP-Balacovin, is a first-in-class new chemical entity (NCE) demonstrating a unique dual mechanism of action with significant therapeutic potential in various inflammatory conditions.[1][2] It has been investigated for its anti-inflammatory, immunomodulatory, analgesic, and antipyretic properties.[1][3] Preclinical and clinical studies have explored its efficacy in inflammatory bowel disease (IBD), pain, and more recently, in the context of COVID-19.[4] This document provides a comprehensive overview of the molecular mechanisms, preclinical and clinical data, and experimental protocols related to this compound.
Core Mechanism of Action: Dual Activity on Cholecystokinin Receptors
The primary mechanism of action of this compound revolves around its interaction with cholecystokinin (CCK) receptors. It uniquely functions as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.
Cholecystokinin Receptors
CCK receptors are G-protein coupled receptors (GPCRs) that are crucial in the gastrointestinal system and the central nervous system.
-
CCK-A (Alimentary) Receptors: Primarily found in the gastrointestinal tract, mediating functions like pancreatic secretion and gallbladder contraction.
-
CCK-B (Brain) Receptors: Also known as the gastrin receptor, these are found in the brain and the stomach's parietal cells. Gastrin, a peptide hormone, binds to CCK-B receptors to stimulate the release of histamine, which in turn promotes the secretion of gastric acid. Gastrin also plays a role in the proliferation and maturation of GI tract cells.
This compound's dual action allows it to modulate multiple signaling pathways involved in inflammation and immune response.
Signaling Pathways and Molecular Interactions
CCK-B Receptor Antagonism
As an isoform-selective antagonist, this compound binds to the CCK-B receptor with high affinity. This action blocks the binding of gastrin, leading to several downstream effects:
-
Reduction of Gastric Acid: By inhibiting the gastrin-mediated histamine release, this compound can reduce gastric acid secretion.
-
Anti-inflammatory Effects: Elevated levels of CCK are associated with inflammatory conditions like IBD. By blocking the CCK-B receptor, this compound mitigates the inflammatory cascade. Preclinical studies have shown it effectively reverses damage in animal models of IBD and Crohn's disease.
-
Potential in Cancer: Since gastrin is implicated in cell proliferation, particularly in gastric cancers, CCK-B antagonism is a potential therapeutic strategy.
CCK-A Receptor Agonism
This compound also acts as an agonist for the CCK-A receptor. This is believed to contribute to its anti-inflammatory properties through the cholinergic anti-inflammatory pathway. This pathway is a key mechanism by which the nervous system modulates the immune response.
Preclinical Evidence
A range of preclinical studies have substantiated the mechanism and efficacy of this compound.
Quantitative Preclinical Data
| Parameter | Value | Model System | Reference |
| Binding Affinity | |||
| CCK-B Binding | 20 nM | In vitro assay | |
| Potency | |||
| vs. L-365,260 (CCK2 Antagonist) | 10 times more potent | Isolated tissue assay | |
| vs. Prednisolone | Effective at 5 & 20 mg/kg | Rat model of IBD | |
| vs. Aspirin (Antipyretic) | 20 times more potent | In vivo models | |
| vs. Tramadol (Analgesic) | 0.5 mg/kg this compound analogous to 40 mg/kg Tramadol | Mouse tail-flick assay | |
| Pharmacokinetics | |||
| Half-life (Rat Liver Microsome) | 1.20 min | In vitro | |
| Half-life (Dog & Human Liver Microsome) | ~12 min | In vitro | |
| Plasma Protein Binding (Rat & Human) | 97% | In vitro | |
| Safety Pharmacology | |||
| Cytochrome P450 Inhibition | No inhibition of Cyp3A4, Cyp2C9, Cyp1A2 up to 10 µM; Cyp2C19 up to 3 µM | In vitro ADME studies | |
| Permeability | High permeability | Caco-2 permeability studies |
Experimental Protocols: Preclinical
1. Indomethacin-Induced IBD in Rats
-
Objective: To evaluate the anti-inflammatory effect of this compound in a model of inflammatory bowel disease.
-
Methodology:
-
Rats were administered indomethacin to induce IBD.
-
Test groups received this compound orally at doses of 5 mg/kg and 20 mg/kg.
-
A positive control group received prednisolone.
-
The extent of inflammation and tissue damage in the gastrointestinal organs was assessed through gross pathological and histopathological examinations.
-
-
Results: this compound was highly effective in reducing inflammation and reversing IBD- and Crohn's disease-like damage to gastrointestinal tissues in a dose-dependent manner.
2. LPS-Induced Lung Inflammation in Mice
-
Objective: To assess the prophylactic properties of this compound against acute lung inflammation.
-
Methodology:
-
Swiss albino mice were randomized into four groups.
-
Group 1 (Control): Received a vehicle.
-
Group 2 (LPS only): Received lipopolysaccharide (LPS) intratracheally to induce lung inflammation.
-
Group 3 (LPS + this compound): Received LPS followed by oral this compound (100 mg/kg).
-
Group 4 (Prophylactic): Received daily oral this compound (100 mg/kg) for 7 days before LPS induction.
-
Myeloperoxidase (MPO) activity and histopathology of the lungs were examined 30 hours after LPS induction.
-
-
Results: this compound significantly decreased MPO activity and reduced the severity of inflammatory cell infiltration in the lungs, particularly in the prophylactic group, indicating a protective effect.
Clinical Evidence
This compound has undergone Phase I and Phase II clinical trials, primarily focusing on its safety and efficacy in healthy volunteers and patients with moderate COVID-19.
Phase I Clinical Trials
-
Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducted.
-
Participants: A total of 74 healthy subjects were enrolled. The MAD study included 32 subjects over 14 days.
-
Dose Range: The SAD study evaluated doses from 25-1500 mg. The MAD study tested low, medium, and high doses (50, 100, and 200 mg).
-
Results: this compound was found to be extremely safe with expected pharmacokinetic profiles.
Phase II Clinical Trial (COVID-19)
-
Objective: To assess the efficacy and safety of this compound in patients with moderate COVID-19 infection.
-
Study Design: A multi-center, randomized, open-label, comparative study.
-
Participants: 40 patients with moderate COVID-19, defined as having pneumonia without severe signs and requiring oxygen support. Patients were randomized 1:1.
-
Intervention:
-
Test Arm (n=20): this compound (100 mg, orally, three times daily for 14 days) + Best Care (BC).
-
Control Arm (n=20): Best Care (BC) alone.
-
-
Primary Endpoint: Change in the 8-point WHO Ordinal Scale score for COVID-19 from baseline to day 15.
Quantitative Clinical Trial Data (Phase II COVID-19)
| Endpoint | This compound + Best Care | Best Care Only | P-value | Reference |
| Primary Efficacy | ||||
| Clinical Improvement (WHO Scale) at Day 15 | Significant Improvement | - | 0.042 | |
| Secondary Efficacy | ||||
| Hospital Discharge by Day 14 | 19 patients | 15 patients | 0.0486 | |
| Mean Duration of Hospitalization | 9.45 days | 9.80 days | - | |
| Mean Duration of Supplemental Oxygen | 5.45 days | 7.10 days | - | |
| Safety | ||||
| Total Adverse Events (AEs) | 11 AEs in 8 patients | 13 AEs in 10 patients | - | |
| AEs Related to this compound | None | - | - | |
| Biomarkers | ||||
| IL-6, CRP, NLR, PLR, ESR | Statistically significant reduction by Day 14 | - | - |
Conclusion
This compound (GPP-Balacovin) presents a novel and complex mechanism of action centered on its dual role as a CCK-A receptor agonist and a CCK-B receptor antagonist. This allows it to exert potent anti-inflammatory, immunomodulatory, and analgesic effects. Preclinical data robustly supports its efficacy in models of inflammation and pain, demonstrating favorable pharmacokinetics and a strong safety profile. Early clinical trials have confirmed its safety in healthy volunteers and have shown significant clinical benefits in patients with moderate COVID-19, underscoring its potential as a valuable therapeutic agent for a range of inflammatory diseases. Further investigation in Phase III trials is warranted to fully establish its place in clinical practice.
References
PNB-001 CCK2 selective ligand
An In-Depth Technical Guide to PNB-001: A Selective CCK2 Receptor Ligand
Introduction
This compound (also known as GPP-Balacovin) is a first-in-class, orally active small molecule that functions as a selective antagonist for the cholecystokinin B (CCK2) receptor, which is also known as the gastrin receptor.[1][2] It is an arylated 5-hydroxy-pyrrol-2-one derivative synthesized from mucochloric acid.[3] While its primary mechanism is the selective antagonism of the CCK2 receptor, some studies also describe it as having a unique dual action, functioning as a cholecystokinin-A (CCK-A) agonist and a CCK-B (CCK2) antagonist. This profile gives this compound a unique combination of anti-inflammatory, analgesic, and immunomodulatory properties.
Developed by PNB Vesper Life Sciences, this compound has progressed through preclinical and clinical development for various therapeutic indications, including inflammatory bowel disease (IBD), inflammatory pain, and as an adjunct treatment for moderate COVID-19. Its high stability, favorable physicochemical properties, and demonstrated safety in early clinical trials make it a compound of significant interest for drug development professionals.
Mechanism of Action
The physiological effects of this compound are primarily mediated through its interaction with the cholecystokinin (CCK) receptor system. There are two main subtypes of CCK receptors: CCK-A (for 'alimentary') and CCK-B (for 'brain'). The CCK-B receptor is also known as the CCK2 or gastrin receptor.
Gastrin, a peptide hormone, binds to the CCK2 receptor, triggering a signaling cascade that leads to the release of histamine, which subsequently stimulates the secretion of gastric acid. This pathway is also implicated in the cell proliferation and maturation of the gastrointestinal tract. In certain pathological conditions, such as gastrinoma, gastric cancers, and inflammatory bowel syndrome, there is an excess production or sustained secretion of gastrin or CCK, leading to overstimulation of this pathway.
This compound acts as a selective antagonist at the CCK2 receptor, blocking the binding of gastrin and CCK. This action inhibits the downstream signaling responsible for gastric acid secretion and cellular proliferation. The antagonistic properties of this compound have been confirmed in isolated tissue assays, where it effectively blocks contractions induced by CCK receptor agonists like pentagastrin (CCK-5).
Caption: CCK2 receptor signaling pathway and the antagonistic action of this compound.
Data Presentation
Table 1: Binding Affinity and Selectivity
| Compound | Target | Binding Affinity (IC₅₀ / Kᵢ) | Selectivity | Reference |
| This compound | CCK2 | 20 nM / 22 nM | 450-fold selective for CCK2 over CCK1 | |
| L-365,260 (Standard) | CCK2 | - | This compound is 10 times more potent |
Table 2: Preclinical Efficacy Data
| Model | Species | Dosage | Key Findings | Reference |
| Indomethacin-Induced IBD | Rat | 5 and 20 mg/kg p.o. | Extremely effective in reducing inflammation and IBD-dependent damage; completely reversed pathological changes. | |
| Formalin-Induced Pain | Rat | - | Extremely effective in both neuropathic (Phase I) and inflammatory (Phase II) pain models. | |
| Tail-Flick Assay (Pain) | Mouse | 0.5 mg/kg | Analgesic effect comparable to 40 mg/kg Tramadol. | |
| LPS-Induced Lung Inflammation | Mouse | 100 mg/kg b.w. p.o. | Decreased severity of lung inflammation and showed prophylactic action. |
Table 3: Pharmacokinetic and ADME Properties
| Parameter | Species / System | Value | Reference |
| Half-life (Microsomal) | Rat Liver Microsomes | 1.20 min | |
| Dog and Human Liver Microsomes | ~12 min | ||
| Half-life (In Vivo) | Rat | 9 hours | |
| Time to Peak Concentration (Tₘₐₓ) | Rat (20 mg/kg p.o.) | 40 min | |
| Bioavailability | Rat | Relatively low | |
| Plasma Protein Binding | Rat and Human Plasma | 97% | |
| Permeability (Caco-2) | - | High permeability, not subject to efflux. | |
| CYP450 Inhibition | - | No inhibition of CYP3A4, CYP2C9, CYP1A2 up to 10 µM. |
Table 4: Clinical Trial Summary
| Phase | Population | Dosage | Key Findings & Safety | Reference |
| Phase I (SAD) | 74 Healthy Subjects | 25 - 1500 mg | Found to be extremely safe and well-tolerated. | |
| Phase I (MAD) | Healthy Subjects | 50, 100, and 200 mg | Safe, target plasma concentrations were reached. Mild AEs like vomiting and a transient increase in ALT at a high dose in one subject. | |
| Phase II | 40 Moderate COVID-19 Patients | 100 mg (tid) for 14 days (+ Best Care) | Significant clinical improvement from baseline to Day 15 (p=0.042). Well-tolerated, with a better safety profile than the Best Care only arm. |
Experimental Protocols
Isolated Tissue Assay for CCK2 Antagonism
This in vitro protocol is used to confirm the functional antagonism of this compound at the CCK2 receptor.
Methodology:
-
Tissue Preparation: A section of the rat duodenum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of 30-60 minutes.
-
Agonist Concentration-Response: A cumulative concentration-response curve is generated for a CCK2-selective agonist, such as pentagastrin (CCK-5), to establish a baseline for induced contractions.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound (e.g., 100 nM) for a set period (e.g., 30 minutes).
-
Post-Incubation Agonist Response: The concentration-response curve for the agonist (pentagastrin) is repeated in the presence of this compound.
-
Data Analysis: The contractile responses are measured using an isometric transducer. A rightward shift in the agonist's concentration-response curve in the presence of this compound indicates competitive antagonism. The potency of this compound is confirmed by its ability to fully block the agonist-induced contractions.
Caption: Experimental workflow for the isolated tissue antagonism assay.
In Vivo Model: Indomethacin-Induced Inflammatory Bowel Disease (IBD)
This animal model is used to evaluate the anti-inflammatory efficacy of this compound in a condition mimicking IBD.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.
-
Induction of IBD: IBD is induced by subcutaneous or oral administration of indomethacin.
-
Treatment Groups: Animals are randomized into several groups:
-
Vehicle Control (receives vehicle only).
-
Disease Control (receives indomethacin + vehicle).
-
Positive Control (receives indomethacin + a standard drug like Prednisolone).
-
Test Groups (receive indomethacin + varying doses of this compound, e.g., 5 mg/kg and 20 mg/kg, p.o.).
-
-
Drug Administration: this compound or control substances are administered orally for a specified period following IBD induction.
-
Efficacy Evaluation: After the treatment period, animals are euthanized. The gastrointestinal tissues are collected for:
-
Gross Pathological Examination: Assessment of ulceration, inflammation, and tissue damage.
-
Histopathological Analysis: Microscopic examination of tissue sections to assess inflammatory cell infiltration, mucosal damage, and other pathological changes.
-
-
Data Analysis: The severity of IBD is scored based on the pathological and histopathological findings. The efficacy of this compound is determined by its ability to significantly reduce these scores compared to the disease control group.
Development and Evaluation Pipeline
The progression of this compound from a chemical entity to a clinical candidate follows a structured pipeline involving synthesis, preclinical evaluation, and human clinical trials.
Caption: Logical pipeline for the development and evaluation of this compound.
References
PNB-001: A Technical Whitepaper on a Novel CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNB-001 is a novel, orally active small molecule that acts as a selective antagonist of the Cholecystokinin-2 (CCK2) receptor.[1][2] It has demonstrated significant anti-inflammatory and analgesic properties in a range of preclinical models and has undergone evaluation in human clinical trials. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, pharmacology, and key experimental data related to this compound. Detailed methodologies for pivotal preclinical and in vitro assays are presented to facilitate further research and development.
Molecular Structure and Physicochemical Properties
This compound is a 5-hydroxy-5-aryl-pyrrol-2-one derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C18H16ClNO2 | [2] |
| Molecular Weight | 313.78 g/mol | [2] |
| CAS Number | 1528760-09-9 | [2] |
| Appearance | Not specified | |
| Solubility | DMSO: 50 mg/mL (159.35 mM) |
Pharmacology
Mechanism of Action
This compound is a selective antagonist of the CCK2 receptor, also known as the gastrin receptor. The peptide hormone gastrin, upon binding to the CCK2 receptor, triggers a signaling cascade that plays a role in various physiological and pathophysiological processes, including gastric acid secretion, gastrointestinal cell proliferation, and inflammation. By blocking this interaction, this compound can modulate these downstream effects. Some evidence also suggests that this compound may have agonistic activity at the CCK-A receptor, contributing to its unique pharmacological profile.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the attenuation of inflammatory and pain responses. In preclinical studies, this compound has been shown to be effective in models of inflammatory bowel disease and various pain models.
Pharmacokinetics and ADME
| ADME Property | Finding | Reference |
| Permeability | High permeability in Caco-2 assays; not subject to efflux. | |
| Plasma Protein Binding | Approximately 97% bound in rat and human plasma. | |
| Metabolism | Does not significantly inhibit CYP3A4, CYP2C9, and CYP1A2 up to 10 µM, and CYP2C19 up to 3 µM. | |
| Half-life | Short half-life in rat liver microsomes (1.20 min) and longer in dog and human liver microsomes (approx. 12 min). |
Key Experimental Data
Receptor Binding Affinity
| Assay | IC50 |
| CCK2 Receptor Binding | 22 nM |
In Vivo Efficacy: Indomethacin-Induced Inflammatory Bowel Disease (Rat Model)
| Treatment Group | Dose (p.o.) | Outcome |
| This compound | 5 mg/kg | Significant reduction in inflammation and IBD-dependent damage. |
| This compound | 20 mg/kg | Significant reduction in inflammation and IBD-dependent damage. |
| Prednisolone | Not Specified | Positive Control |
In Vivo Efficacy: Tail-Flick Analgesia Model (Mouse)
| Treatment Group | Dose (i.p.) | Outcome |
| This compound | 0.5 mg/kg | Analgesic effect comparable to tramadol. |
| Tramadol | 40 mg/kg | Positive Control |
Experimental Protocols
Radioligand Binding Assay for CCK2 Receptor
This protocol outlines the method for determining the binding affinity of this compound to the CCK2 receptor.
Materials:
-
HEPES buffer (20 mM, pH 6.5)
-
EGTA (1 mM)
-
MgCl2 (5 mM)
-
NaCl (150 mM)
-
Radiolabeled iodinated cholecystokinin (125I-CCK)
-
Cell membranes expressing the CCK2 receptor
-
This compound
-
L-365,260 (standard CCK2 antagonist)
-
Packard Cobra Auto-gamma counter
Procedure:
-
Prepare a reaction mixture containing 20 mM HEPES, 1 mM EGTA, 5 mM MgCl2, and 150 mM NaCl at pH 6.5.
-
Add cell membranes (0.1 mg/ml) expressing the CCK2 receptor to the reaction mixture.
-
Add 25 pM of radiolabeled 125I-CCK.
-
Add varying concentrations of this compound or the standard antagonist L-365,260.
-
Incubate the samples for 2 hours at room temperature.
-
Centrifuge the samples at 11,000 rpm for 5 minutes to separate the bound and free radioligand.
-
Wash the membrane pellets twice with water.
-
Measure the bound radioactivity using a Packard Cobra Auto-gamma counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Indomethacin-Induced Inflammatory Bowel Disease (IBD) Model in Rats
This is a representative protocol for inducing IBD in rats to evaluate the efficacy of this compound.
Materials:
-
Male Wistar rats
-
Indomethacin
-
This compound
-
Prednisolone (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the rats into treatment groups: vehicle control, indomethacin control, this compound (5 mg/kg and 20 mg/kg, p.o.), and prednisolone.
-
Administer the respective treatments orally for a specified period before IBD induction.
-
To induce IBD, administer indomethacin subcutaneously at a dose of 7.5 mg/kg on two consecutive days.
-
Monitor the animals daily for clinical signs of IBD, such as weight loss, diarrhea, and rectal bleeding.
-
At the end of the study period, euthanize the animals and collect the colon.
-
Assess the severity of IBD by measuring colon length, and colon weight, and by macroscopic and histopathological scoring of the tissue damage.
Caco-2 Permeability Assay
This protocol provides a general method for assessing the intestinal permeability of this compound using the Caco-2 cell line.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.
-
Wash the cell monolayers with HBSS.
-
To measure apical to basolateral (A-B) permeability, add this compound to the apical side of the monolayer.
-
To measure basolateral to apical (B-A) permeability, add this compound to the basolateral side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (basolateral for A-B, apical for B-A).
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.
Signaling Pathways and Experimental Workflows
CCK2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the CCK2 receptor by gastrin and the point of inhibition by this compound.
Caption: CCK2 receptor signaling pathway and inhibition by this compound.
Experimental Workflow for In Vivo IBD Model
This diagram outlines the general workflow for evaluating the efficacy of this compound in a rat model of inflammatory bowel disease.
Caption: Workflow for the indomethacin-induced IBD model in rats.
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action as a selective CCK2 receptor antagonist. Its potent anti-inflammatory and analgesic properties, demonstrated in robust preclinical models, suggest its potential for the treatment of inflammatory bowel disease and other inflammatory conditions. The favorable pharmacokinetic profile, including good oral permeability, supports its development as an orally administered therapeutic. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human diseases.
References
In Vitro Pharmacodynamics of PNB-001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNB-001, also known as GPP-Balacovin, is a novel small molecule entity with a unique pharmacological profile, acting as a first-in-class cholecystokinin-A (CCK-A) receptor agonist and cholecystokinin-B (CCK-B) receptor antagonist.[1] This dual activity confers upon it significant anti-inflammatory, immunomodulatory, and analgesic properties.[2] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Pharmacodynamic Properties
This compound's primary mechanism of action revolves around its differential activity at the two main cholecystokinin receptor subtypes. It selectively antagonizes the CCK-B (also known as CCK2) receptor while simultaneously acting as an agonist at the CCK-A (or CCK1) receptor. This distinct profile is believed to underpin its therapeutic effects.
Quantitative Analysis of Receptor Binding and Functional Activity
The in vitro potency and selectivity of this compound have been characterized through various binding and functional assays. The following tables summarize the key quantitative parameters.
| Parameter | Receptor | Value | Species/Tissue | Assay Type | Reference |
| IC50 | CCK-B | 22 nM | Guinea Pig Cerebral Cortex | Radioligand Binding Assay | [3] |
| Binding Affinity (Ki) | CCK-B | 20 nM | Not Specified | Not Specified | [4] |
| Selectivity | CCK-B vs. CCK-A | >450-fold | Guinea Pig/Rat | Radioligand Binding Assay | [3] |
| IC50 | CCK-A | >10 µM | Rat Pancreas | Radioligand Binding Assay | |
| Functional IC50 | CCK-B | 1 nM | Rat Duodenum | Isolated Tissue Contraction | |
| Functional IC50 | CCK-B | 10 nM | Isolated Tissue | DSS-Induced Inflammation |
Note: While this compound has been investigated for its potential in cancer therapy, specific IC50 values for its cytotoxic effects against various human cancer cell lines are not publicly available. A related compound, PNB-028, has shown inhibition of proliferation in the nanomolar range in cholecystokinin-related cancer cell lines.
Signaling Pathways
This compound exerts its effects by modulating downstream signaling cascades of the CCK-A and CCK-B receptors. Furthermore, its anti-inflammatory action is linked to the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.
CCK-A Receptor Agonist Pathway
As an agonist at the CCK-A receptor, this compound is expected to activate G-protein-coupled signaling cascades. CCK-A receptors are known to couple to Gq/11 and Gs proteins, leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. This results in the generation of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), which in turn activate downstream effectors like protein kinase C (PKC) and protein kinase A (PKA).
CCK-B Receptor Antagonist Pathway
Conversely, as a CCK-B receptor antagonist, this compound blocks the binding of endogenous ligands like gastrin and cholecystokinin. This inhibits the activation of Gq-mediated PLC signaling, thereby preventing the increase in intracellular calcium and the activation of PKC that would normally follow. This antagonistic action is particularly relevant in the context of inflammation and certain cancers where CCK-B receptor signaling is upregulated.
Cholinergic Anti-inflammatory Pathway
The anti-inflammatory effects of this compound are partly mediated through the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve and the neurotransmitter acetylcholine, which can suppress the production of pro-inflammatory cytokines by immune cells, such as macrophages, through interaction with α7 nicotinic acetylcholine receptors (α7nAChR). This compound is thought to modulate this pathway, leading to a reduction in cytokine release.
Experimental Protocols
Radioligand Binding Assay for CCK-B and CCK-A Receptors
Objective: To determine the binding affinity (IC50) of this compound for CCK-B and CCK-A receptors.
Materials:
-
Tissue sources: Guinea pig cerebral cortex (for CCK-B), Rat pancreas (for CCK-A).
-
Radioligand: [³H]propionyl-CCK-8.
-
Test compound: this compound at various concentrations.
-
Reference standards: L-365,260 (for CCK-B), Lorglumide (for CCK-A).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA.
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the respective tissues in ice-cold sucrose buffer and perform differential centrifugation to isolate the cell membrane fraction. Resuspend the final pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound or the reference standard.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Isolated Tissue Contraction Assay
Objective: To assess the functional antagonist activity of this compound at the CCK-B receptor.
Materials:
-
Tissue: Rat duodenum.
-
Agonist: Pentagastrin (CCK-5).
-
Test compound: this compound.
-
Organ bath system with an isometric force transducer.
-
Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
Procedure:
-
Tissue Preparation: Isolate a segment of the rat duodenum and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve for the agonist (pentagastrin) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a defined period (e.g., 30 minutes).
-
Shift in Concentration-Response: In the presence of this compound, repeat the cumulative concentration-response curve for pentagastrin.
-
Data Analysis: A rightward shift in the concentration-response curve for pentagastrin in the presence of this compound indicates competitive antagonism. The functional IC50 can be calculated from the degree of this shift at different antagonist concentrations.
General Cytotoxicity Assay (e.g., MTT or Crystal Violet Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in cancer cell lines.
Materials:
-
Human cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound at various concentrations.
-
96-well cell culture plates.
-
MTT reagent or crystal violet staining solution.
-
Solubilization buffer (for MTT) or destaining solution (for crystal violet).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan crystals. Solubilize the crystals and measure the absorbance.
-
Crystal Violet Assay: Fix the cells and stain with crystal violet, which binds to the DNA of adherent cells. Wash away the excess stain, destain the cells, and measure the absorbance of the destaining solution.
-
-
Data Analysis: Plot the percentage of cell viability against the concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Conclusion
This compound demonstrates a compelling and unique in vitro pharmacodynamic profile characterized by potent and selective antagonism of the CCK-B receptor and agonism at the CCK-A receptor. Its ability to modulate key signaling pathways, including the cholinergic anti-inflammatory pathway, provides a strong rationale for its observed anti-inflammatory and immunomodulatory effects. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and related compounds in preclinical and clinical research. Further studies to elucidate its effects on a broader range of cell types and signaling interactions will be crucial in fully understanding its therapeutic potential.
References
PNB-001: A Technical Overview of Target Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target binding affinity and selectivity profile of PNB-001, a novel therapeutic agent. The document outlines the quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity and Selectivity Profile
The binding affinity of this compound for its primary target, the cholecystokinin-B (CCK2) receptor, and its selectivity over the cholecystokinin-A (CCK1) receptor have been determined through radioligand binding assays. This compound demonstrates potent and selective antagonism of the CCK2 receptor.[1][2] The inhibitory concentration (IC50) values from these studies are summarized in the table below. For comparative purposes, data for the standard CCK1 and CCK2 receptor antagonists, Lorglumide and L-365,260, are also included.[2]
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | CCK2 Receptor | 22 | 450-fold vs. CCK1 |
| CCK1 Receptor | >10,000 | ||
| L-365,260 (Standard) | CCK2 Receptor | 3 | |
| Lorglumide (Standard) | CCK1 Receptor | 170 |
Table 1: Comparative IC50 values for this compound and standard CCK receptor antagonists. Data derived from radioligand binding assays using iodinated CCK8 as the radioligand with cortex (for CCK2) and pancreatic (for CCK1) membranes.[1][2]
Furthermore, in an in-vitro anti-inflammatory assay, this compound demonstrated potent activity with an IC50 of 1 nM. In safety pharmacology studies, this compound did not show inhibition of tested Cytochrome P450 (CYP) enzymes up to a concentration of 10 µM, indicating a low potential for drug-drug interactions mediated by these enzymes.
Experimental Protocols
Radioligand Binding Assay for CCK1 and CCK2 Receptors
The binding affinity of this compound to CCK1 and CCK2 receptors was determined using a competitive radioligand binding assay.
Objective: To determine the IC50 value of this compound for the CCK1 and CCK2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: Iodinated cholecystokinin (CCK8)
-
Membrane Preparations: Cortex membranes (for CCK2 receptor) and pancreatic membranes (for CCK1 receptor).
-
Assay Buffer: 20 mM HEPES, 1 mM EGTA, 5 mM MgCl2, 150 mM NaCl, pH 6.5.
-
Instrumentation: Centrifuge, scintillation counter.
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the membrane preparation (0.1 mg/mL final concentration), the radiolabeled CCK8, and the diluted this compound or vehicle control.
-
Incubation: Incubate the reaction mixtures for 2 hours at room temperature to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Following incubation, centrifuge the tubes at 11,000 rpm for 5 minutes to pellet the membranes with the bound radioligand.
-
Washing: Carefully aspirate the supernatant containing the unbound radioligand. Wash the pellets twice with water to remove any remaining unbound ligand.
-
Quantification: Measure the radioactivity of the pellets using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of this compound. The data is fitted to a sigmoidal dose-response curve. The selectivity is calculated as the ratio of the IC50 value for the CCK1 receptor to the IC50 value for the CCK2 receptor.
Isolated Tissue Assay for CCK2 Antagonism
The antagonistic properties of this compound at the CCK2 receptor were functionally confirmed using an isolated tissue preparation.
Objective: To assess the ability of this compound to inhibit the contraction of rat duodenum induced by a CCK2 receptor agonist.
Materials:
-
Test Compound: this compound
-
Agonist: Pentagastrin (CCK-5)
-
Tissue Preparation: Isolated rat duodenum segment.
-
Organ Bath: Containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Isotonic Transducer and Data Acquisition System.
Procedure:
-
Tissue Mounting: Mount the isolated rat duodenum segment in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a period of time until a stable baseline is achieved.
-
Agonist-Induced Contraction: Add pentagastrin to the organ bath to induce a contractile response.
-
Antagonist Treatment: In a separate set of experiments, pre-incubate the tissue with varying concentrations of this compound for a defined period before adding pentagastrin.
-
Measurement of Contraction: Record the magnitude of the contractile response in the presence and absence of this compound.
-
Data Analysis: Analyze the data to determine the extent to which this compound inhibits the pentagastrin-induced contractions. This is typically expressed as a shift in the concentration-response curve of the agonist.
Visualizing the Mechanism and aSSAYS
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide on the Discovery and Development of PNB-001
Introduction
PNB-001 (also known as GPP-Balacovin) is a first-in-class new chemical entity (NCE) identified as an arylated 5-hydroxy-pyrrol-2-one.[1] It has a unique dual mechanism of action, functioning as a Cholecystokinin-A (CCK-A) receptor agonist and a Cholecystokinin-B (CCK-B) receptor antagonist.[2][3] This profile confers potent anti-inflammatory, immunomodulatory, and analgesic properties.[1][4] Initially developed for inflammatory conditions like Inflammatory Bowel Disease (IBD) and pain, its development has been expanded to include infectious diseases such as COVID-19, where it has undergone Phase 2 and 3 clinical trials. This document provides a comprehensive technical overview of the discovery and development of this compound, detailing its pharmacology, preclinical data, and clinical findings.
Pharmacology and Mechanism of Action
This compound's therapeutic effects stem from its modulation of the cholecystokinin receptor system. The two primary CCK receptors, CCK-A ("alimentary") and CCK-B ("brain"), are distributed throughout the gastrointestinal (GI) tract and central nervous system (CNS). The peptide hormone gastrin also binds to the CCK-B receptor (also known as the CCK2 receptor), playing a key role in gastric acid secretion, GI tract maturation, and cell proliferation. In pathological states such as IBD or certain cancers, excessive gastrin/CCK signaling can drive inflammation.
This compound acts as a potent and selective antagonist at the CCK-B receptor, binding with an affinity of 20 nM. By blocking this receptor, it inhibits pro-inflammatory signaling pathways. Preclinical studies have shown it to be approximately ten times more potent than L-365,260, a standard CCK2 antagonist. Concurrently, this compound functions as a CCK-A agonist. This agonism is believed to contribute to its anti-inflammatory effects, potentially through the cholinergic anti-inflammatory pathway, and its analgesic properties. This dual action provides a unique approach to managing complex inflammatory diseases.
Preclinical Development
This compound has undergone extensive preclinical evaluation to characterize its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles.
Pharmacokinetics and ADME
Pharmacokinetic studies revealed species-dependent differences in metabolism. While this compound has a short half-life in rat liver microsomes, it is significantly more stable in dog and human liver microsomes, suggesting better bioavailability in humans. The compound exhibits high plasma protein binding but also shows high permeability in Caco-2 assays without being subject to efflux. Importantly, this compound showed no significant inhibition of major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.
Table 1: Preclinical Pharmacokinetics of this compound
| Parameter | Species/System | Value | Reference |
|---|---|---|---|
| Half-life | Rat Liver Microsome | 1.20 min | |
| Dog/Human Liver Microsome | ~12 min | ||
| Rat (in vivo, 20 mg/kg p.o.) | 9 h | ||
| Tmax | Rat (in vivo, 20 mg/kg p.o.) | 40 min |
| Plasma Protein Binding | Rat and Human Plasma | 97% | |
Preclinical Efficacy
This compound demonstrated robust efficacy in various animal models of pain and inflammation.
Table 2: Preclinical Efficacy of this compound in Pain Models
| Model | Species | This compound Dose | Comparator | Outcome | Reference |
|---|---|---|---|---|---|
| Tail-Flick Assay | Mice | 0.5 mg/kg | 40 mg/kg Tramadol | Comparable increase in latency | |
| Hot Plate Paw Withdrawal | Rats | 5 mg/kg p.o. | 40 mg/kg s.c. Tramadol | Superior efficacy to Tramadol |
| Formalin-Induced Pain | Rats | 1.5 mg/kg i.p. | Morphine | Effective in neuropathic phase (I) | |
Table 3: Preclinical Efficacy of this compound in an IBD Model
| Model | Species | This compound Dose (p.o.) | Comparator | Outcome | Reference |
|---|
| Indomethacin-Induced IBD | Rats | 5 mg/kg & 20 mg/kg | Prednisolone | Completely reversed IBD and Crohn's disease-like damage | |
Preclinical Safety
Toxicology studies established a high safety margin for this compound.
Table 4: Preclinical Safety and ADME Profile of this compound
| Study Type | Species | Dose | Findings | Reference |
|---|---|---|---|---|
| Maximum Tolerated Dose (MTD) | SD Rats | 2000 mg/kg (oral) | LD50 >2000 mg/kg/day | |
| 28-Day Toxicity | Rats | Up to 300 mg/kg | No treatment-related adverse effects |
| CYP450 Inhibition | In vitro | Up to 10 µM | No inhibition of Cyp3A4, Cyp2C9, Cyp1A2 | |
Experimental Protocols
Protocol 1: Indomethacin-Induced IBD in Rats
-
Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.
-
Animals: Wistar rats.
-
Induction: IBD is induced by subcutaneous administration of indomethacin.
-
Treatment Groups:
-
Vehicle Control
-
Indomethacin Control
-
This compound (5 mg/kg, p.o.) + Indomethacin
-
This compound (20 mg/kg, p.o.) + Indomethacin
-
Prednisolone (positive control) + Indomethacin
-
-
Procedure: Animals receive the respective treatments orally. Following treatment, gastrointestinal tissues and organs are collected.
-
Endpoints: Assessment of inflammation and IBD-dependent damage through gross pathological examination and histopathological analysis of GI tissues.
Protocol 2: Formalin-Induced Pain in Rats
-
Objective: To assess the analgesic efficacy of this compound in a model of tonic chemical pain with neuropathic and inflammatory components.
-
Animals: Wistar rats.
-
Procedure:
-
A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.
-
Pain behavior (licking, flinching of the paw) is observed and quantified during two distinct phases: Phase I (0-5 minutes, neurogenic pain) and Phase II (15-60 minutes, inflammatory pain).
-
-
Treatment Groups:
-
Vehicle Control
-
This compound (various doses, p.o. or i.p.)
-
Morphine (positive control)
-
-
Endpoints: Reduction in the duration of pain behaviors in Phase I and Phase II compared to the control group.
Protocol 3: LPS-Induced Lung Inflammation in Mice
-
Objective: To evaluate the prophylactic and therapeutic effects of this compound on acute lung inflammation.
-
Animals: Swiss albino mice.
-
Treatment Groups (n=6 per group):
-
Vehicle Control: Received vehicle (35% PEG in distilled water).
-
LPS Control: Received intratracheal lipopolysaccharide (LPS, 10 µ g/mouse ) to induce inflammation.
-
Treatment Group: Received LPS followed by oral this compound (100 mg/kg b.w.).
-
Prophylaxis Group: Received daily oral this compound (100 mg/kg b.w.) for 7 days, then induced with LPS.
-
-
Endpoints:
-
Myeloperoxidase (MPO) Activity: Measured in lung tissue at 30 hours post-LPS induction as a marker of neutrophil infiltration.
-
Histopathology: Lungs examined for infiltration of inflammatory cells.
-
Clinical Development
This compound has progressed to clinical trials, demonstrating a favorable safety profile in healthy volunteers and showing therapeutic efficacy in patients.
Phase 1 Studies
Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducted in healthy subjects. This compound was found to be safe and well-tolerated across a wide dose range.
Table 5: Summary of Phase 1 (SAD) Clinical Trial of this compound
| Parameter | Details | Reference |
|---|---|---|
| Population | 42 healthy male subjects | |
| Dose Range | 25 mg to 1500 mg | |
| Key PK Finding | Food effect: ~5-fold increase in Cmax and ~4-fold increase in AUC with a high-fat meal. |
| Safety | Well-tolerated; AEs were mild. One subject withdrew due to a moderate AE. | |
Table 6: Summary of Phase 1 (MAD) Clinical Trial of this compound
| Parameter | Details | Reference |
|---|---|---|
| Population | 32 healthy subjects | |
| Doses | 50, 100, and 200 mg daily for 14 days | |
| Half-life | Day 1: 2.4 - 6.8 hours; Day 14: 5.3 - 7.9 hours |
| Safety | Found to be safe; 2 AEs reported (vomiting, transient ALT increase at high dose). | |
Phase 2 COVID-19 Trial
A multi-center, randomized, open-label study was conducted to assess the efficacy and safety of this compound in patients with moderate COVID-19 infection.
Protocol 4: Phase 2 Trial in Moderate COVID-19 Patients
-
Objective: To evaluate the efficacy and safety of this compound plus Standard of Care (SOC) compared to SOC alone.
-
Design: Multi-center, randomized, parallel-group, comparative, open-label study.
-
Participants: 40 patients with laboratory-confirmed moderate COVID-19, defined as having pneumonia with no signs of severe disease (SpO2 >94% on room air).
-
Intervention:
-
Test Arm (n=20): this compound (100 mg orally, three times daily for 14 days) + SOC.
-
Control Arm (n=20): SOC alone.
-
-
Primary Endpoints:
-
Mean change in the 8-point WHO Ordinal Scale score from baseline by Day 14.
-
Mortality rate by Day 28.
-
-
Key Secondary Endpoints: Improvement in chest X-ray, duration of hospitalization, duration of supplemental oxygen use, and change in inflammatory markers (e.g., IL-6, CRP, Neutrophil-Lymphocyte-Ratio).
Clinical Trial Results
The addition of this compound to standard care resulted in significant clinical improvements.
Table 7: Efficacy Outcomes of Phase 2 Clinical Trial of this compound in Moderate COVID-19 Patients
| Endpoint | This compound + SOC (n=20) | SOC Alone (n=20) | P-value | Reference |
|---|---|---|---|---|
| Change in WHO Ordinal Scale (Baseline to Day 14) | Significant Clinical Improvement | - | 0.042 | |
| Mean Chest X-ray Score Improvement | 2.05 | 1.16 | 0.032 | |
| Patients Remaining Hospitalized (Day 15) | 1 | 5 | 0.048 |
| Mortality by Day 28 | 1 patient | 2 patients | 0.56 | |
Table 8: Safety and Immunomodulatory Outcomes of Phase 2 Clinical Trial of this compound in Moderate COVID-19 Patients
| Parameter | Finding | P-value | Reference |
|---|---|---|---|
| Adverse Events (AEs) | 11 AEs in 8 patients (this compound arm) vs. 13 AEs in 10 patients (SOC arm). No AEs were related to this compound. | - | |
| Lymphocyte Count | Increased into reference range | 0.032 | |
| Neutrophil Count | Reduced | 0.013 |
| Neutrophil-Lymphocyte-Ratio (NLR) | Significantly reduced | - | |
This compound is a promising drug candidate with a novel dual mechanism targeting CCK receptors. The comprehensive preclinical data package demonstrated its efficacy in models of pain and inflammation with a wide safety margin. Clinical development has confirmed its safety in healthy volunteers and shown significant therapeutic benefits in patients with moderate COVID-19, highlighting its potent anti-inflammatory and immunomodulatory effects. These findings support the continued development of this compound for various inflammatory and infectious diseases. Phase 3 trials have been initiated to further confirm its efficacy in a larger patient population.
References
Preclinical Pharmacology of PNB-001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of PNB-001 (also known as GPP-Balacovin), a novel small molecule entity with potential therapeutic applications in inflammatory conditions and pain management. The data presented herein is a synthesis of publicly available preclinical research.
Executive Summary
This compound is a potent and selective antagonist of the Cholecystokinin B (CCK-B/CCK2) receptor. Its mechanism of action centers on the modulation of the cholecystokinin and gastrin signaling pathways, which are implicated in various physiological and pathological processes, including gastrointestinal function, inflammation, and nociception. Preclinical studies have demonstrated the efficacy of this compound in animal models of inflammatory bowel disease (IBD) and pain, suggesting its potential as a first-in-class therapeutic agent. This document summarizes the key in vitro and in vivo pharmacological data, pharmacokinetic properties, and safety profile of this compound.
Mechanism of Action: CCK2 Receptor Antagonism
This compound is an isoform-selective antagonist that demonstrates high binding affinity for the CCK2 receptor[1][2]. The CCK/gastrin family of peptides and their receptors are primarily found in the gastrointestinal tract and the central nervous system[1][2]. Gastrin, by binding to the CCK2 receptor, stimulates the release of histamine, which in turn promotes the secretion of gastric acid[1]. This pathway is also involved in the proliferation and maturation of gastrointestinal tract cells. In pathological states such as certain cancers and inflammatory conditions, the gastrin pathway can be overactive. By antagonizing the CCK2 receptor, this compound is believed to interfere with these pathological processes.
digraph "PNB-001_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Mechanism of Action", splines=ortho, rankdir=LR, maxsize="7.6,7.6"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes
Gastrin [label="Gastrin", fillcolor="#FBBC05"];
CCK2R [label="CCK2 Receptor", fillcolor="#F1F3F4"];
PNB001 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Histamine [label="Histamine Release", fillcolor="#FBBC05"];
GastricAcid [label="Gastric Acid Secretion", fillcolor="#FBBC05"];
CellProlif [label="Cell Proliferation &\nMaturation", fillcolor="#FBBC05"];
// Edges
Gastrin -> CCK2R [label="Binds to"];
PNB001 -> CCK2R [label="Antagonizes", arrowhead=tee];
CCK2R -> Histamine [label="Activates"];
Histamine -> GastricAcid [label="Stimulates"];
CCK2R -> CellProlif [label="Promotes"];
// Rank alignment
{rank=same; Gastrin; PNB001;}
{rank=same; CCK2R;}
{rank=same; Histamine; CellProlif;}
{rank=same; GastricAcid;}
}
Workflow for the in vivo IBD model.
Pain Models
This compound has demonstrated significant analgesic effects in various preclinical pain models.
In a rat model of formalin-induced pain, which has both a neurogenic (Phase I) and an inflammatory (Phase II) component, this compound was highly effective.
Species Model Treatment Dose (p.o. or i.p.) Phase I (Neurogenic Pain) Phase II (Inflammatory Pain) Reference Rat Formalin Test This compound Dose-response Effective Extremely effective Rat Formalin Test Morphine - Comparator Comparator
Table 3: Efficacy of this compound in the Formalin-Induced Pain Model.
In the tail-flick assay in mice, a measure of spinal nociceptive reflexes, this compound demonstrated analgesic effects comparable to tramadol.
Species Model Treatment Dose Latency Period Reference Mouse Tail-Flick Assay This compound 0.5 mg/kg Analogous to 40 mg/kg tramadol Mouse Tail-Flick Assay Tramadol 40 mg/kg Positive control
Table 4: Efficacy of this compound in the Tail-Flick Assay.
Pharmacokinetics and Metabolism
Pharmacokinetic studies of this compound have been conducted in rats, dogs, and humans.
Species Dose Route Cmax Tmax t1/2 Bioavailability Reference Rat 20 mg/kg Oral - 40 min 9 h Relatively low Human 25-1500 mg Oral (SAD) Dose-dependent - - - Human 50, 100, 200 mg Oral (MAD) Target plasma concentrations reached - - -
Table 5: Pharmacokinetic Parameters of this compound.
Note: Detailed Cmax and AUC values for human studies are available in clinical trial publications.
In vitro ADME studies revealed that this compound has high plasma protein binding (97% in rat and human plasma) and high permeability in Caco-2 cell assays, suggesting good absorption potential. The compound did not significantly inhibit major cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP1A2 up to 10 µM, and CYP2C19 up to 3 µM), indicating a low potential for drug-drug interactions mediated by these enzymes. This compound has a short half-life in rat liver microsomes (1.20 min) and a longer half-life in dog and human liver microsomes (approximately 12 min).
Safety Pharmacology and Toxicology
This compound has demonstrated a favorable safety profile in preclinical studies.
Study Species Dose Findings Reference Acute Toxicity Rat, Mouse - High level of safety 7-day Dose Range Finding Rat, Dog - Well-tolerated 28-day Toxicology Rat, Dog - Well-tolerated Safety Pharmacology - 80 mg/kg No adverse events hERG Channel Assay - - No significant inhibition - CYP450 Inhibition In vitro Up to 10 µM No significant inhibition of major isoforms
Table 6: Summary of Preclinical Safety Studies.
Experimental Protocols
Indomethacin-Induced IBD in Rats
-
Animals: Male Wistar rats.
-
Induction: IBD is induced by subcutaneous injection of indomethacin (e.g., 7.5 mg/kg) on two consecutive days.
-
Treatment: this compound (5 and 20 mg/kg) or vehicle is administered orally for a specified period following indomethacin administration. Prednisolone (10 mg/kg) is used as a positive control.
-
Assessment: Animals are monitored for clinical signs of IBD (body weight loss, stool consistency). At the end of the study, the gastrointestinal tract is excised, and macroscopic and histopathological examinations are performed to assess the degree of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in tissue homogenates.
Formalin-Induced Pain in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of the rat's hind paw. The animal is then placed in an observation chamber.
-
Treatment: this compound or vehicle is administered (p.o. or i.p.) at a predetermined time before the formalin injection.
-
Assessment: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded. Observations are typically made during two distinct phases: Phase I (0-5 minutes post-injection, representing neurogenic pain) and Phase II (15-30 minutes post-injection, representing inflammatory pain).
Tail-Flick Test in Mice
-
Animals: Male Swiss albino mice.
-
Apparatus: A tail-flick apparatus that applies a radiant heat source to the tail.
-
Procedure: The mouse is gently restrained, and its tail is positioned over the heat source. The latency to flick the tail away from the heat is automatically recorded. A cut-off time is set to prevent tissue damage.
-
Treatment: this compound (0.5 mg/kg) or vehicle is administered at a specified time before the test. Tramadol (40 mg/kg) is used as a positive control.
-
Assessment: The latency to tail flick is measured as an index of the pain threshold. An increase in latency indicates an analgesic effect.
```dot
digraph "In_Vivo_Experiment_Logic" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Logical Flow of In Vivo Efficacy Studies", splines=ortho, rankdir=TB, maxsize="7.6,7.6"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes
Hypothesis [label="Hypothesis:\nthis compound has anti-inflammatory\nand analgesic properties", fillcolor="#F1F3F4"];
ModelSelection [label="Selection of Relevant\nIn Vivo Models", fillcolor="#F1F3F4"];
IBD_Model [label="Inflammatory Bowel Disease Model\n(Indomethacin-induced)", fillcolor="#FBBC05"];
Pain_Model [label="Pain Models", fillcolor="#FBBC05"];
Formalin_Test [label="Formalin Test", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tail_Flick [label="Tail-Flick Test", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dosing [label="Dose-Response Studies", fillcolor="#34A853", fontcolor="#FFFFFF"];
Efficacy [label="Efficacy Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"];
Conclusion [label="Conclusion:\nthis compound demonstrates efficacy\nin preclinical models", fillcolor="#F1F3F4"];
// Edges
Hypothesis -> ModelSelection;
ModelSelection -> IBD_Model;
ModelSelection -> Pain_Model;
Pain_Model -> Formalin_Test;
Pain_Model -> Tail_Flick;
IBD_Model -> Dosing;
Formalin_Test -> Dosing;
Tail_Flick -> Dosing;
Dosing -> Efficacy;
Efficacy -> Conclusion;
}
References
Methodological & Application
PNB-001: Application Notes and Protocols for Dosage and Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of PNB-001 in various rat models based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy, pharmacokinetics, and safety of this novel compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound administration in rat models.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dosage | Source |
| Half-life (t½) | ~9 hours | Oral (p.o.) | 20 mg/kg | [1] |
| Time to Peak Concentration (Tmax) | 40 minutes | Oral (p.o.) | 20 mg/kg | [1] |
| Bioavailability | Relatively low | Oral (p.o.) | Not specified | [1] |
| Plasma Protein Binding | 97% | Not specified | Not specified | [1] |
Table 2: Efficacy Dosages of this compound in Rat Models
| Model | Route of Administration | Effective Dosage | Outcome | Source |
| Formalin-Induced Pain (Phase I - Neuropathic) | Intraperitoneal (i.p.) | 1.5 mg/kg | Effective in reducing neuropathic pain | |
| Formalin-Induced Pain (Phase II - Inflammatory) | Oral (p.o.) / Intraperitoneal (i.p.) | Various doses tested | Superior to morphine in reducing inflammatory pain | |
| Indomethacin-Induced Inflammatory Bowel Disease (IBD) | Oral (p.o.) | 5 mg/kg and 20 mg/kg | Significantly reduced inflammation and damage to gastrointestinal tissues.[1] | |
| Pain (General) | Oral (p.o.) | Not specified | Sustained pain tolerance, comparable or superior to tramadol. |
Table 3: Toxicological Data of this compound in Sprague-Dawley (SD) Rats
| Parameter | Value | Route of Administration | Study Duration | Source |
| Maximum Tolerated Dose (MTD) | 2000 mg/kg | Oral (p.o.) | Single dose | |
| No Observed Adverse Effect Level (NOAEL) | 300 mg/kg/day | Oral (p.o.) | 28 days |
Experimental Protocols
This compound Formulation and Administration
Oral (p.o.) Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle. A commonly used vehicle is 35% Polyethylene Glycol (PEG) in distilled water. The concentration of the suspension should be calculated based on the required dosage and the average weight of the rats.
-
Administration: Administer the suspension orally using a gavage needle. The volume should typically not exceed 10 ml/kg body weight.
Intraperitoneal (i.p.) Administration:
-
Formulation: Prepare a solution or suspension of this compound in a sterile, isotonic vehicle suitable for injection, such as saline or 35% PEG in distilled water. Ensure the final formulation is at a physiological pH.
-
Administration: Inject the solution into the lower quadrant of the rat's abdomen, taking care to avoid the bladder and internal organs. The injection volume should generally not exceed 10 ml/kg body weight.
Formalin-Induced Pain Model
This model is used to assess both acute nociceptive and chronic inflammatory pain.
Protocol:
-
Acclimatization: Acclimate rats to the experimental environment and observation chambers for at least 30 minutes before the test.
-
This compound Administration: Administer this compound via the desired route (oral or intraperitoneal) at the predetermined time point before formalin injection.
-
Formalin Injection: Inject 50 µl of a 5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.
-
Observation: Immediately after the formalin injection, place the rat in an observation chamber. Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
Phases of Observation:
-
Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.
-
Phase II (15-60 minutes post-injection): Represents inflammatory pain.
-
-
Data Analysis: Compare the pain-related behaviors in the this compound treated groups to a vehicle-treated control group.
Indomethacin-Induced Inflammatory Bowel Disease (IBD) Model
This model is used to evaluate the anti-inflammatory effects of this compound on the gastrointestinal tract.
Protocol:
-
IBD Induction: Administer indomethacin to the rats. A common method is two subcutaneous injections of 7.5 mg/kg indomethacin, 24 hours apart.
-
This compound Administration: Administer this compound orally at the desired dosages (e.g., 5 mg/kg and 20 mg/kg) daily, starting from the day of the first indomethacin injection.
-
Monitoring: Monitor the rats daily for clinical signs of IBD, such as weight loss, diarrhea, and rectal bleeding.
-
Endpoint Analysis: At the end of the study period (e.g., 5-7 days after the first indomethacin injection), euthanize the rats and collect the colon and other relevant gastrointestinal tissues.
-
Evaluation:
-
Macroscopic Scoring: Score the severity of inflammation, ulceration, and adhesions in the colon.
-
Histopathological Analysis: Process the tissue samples for histological examination to assess the degree of inflammation, mucosal damage, and cellular infiltration.
-
Biochemical Markers: Measure levels of inflammatory markers such as myeloperoxidase (MPO) activity in the tissue homogenates.
-
-
Data Analysis: Compare the scores and marker levels from the this compound treated groups to a vehicle-treated IBD control group and a healthy control group.
Rat Xenograft Cancer Model (General Protocol)
While specific studies on this compound in rat cancer models are limited in the available literature, a general protocol can be adapted. Dosage and administration may be guided by data from other rat models and studies on related compounds like PNB-028 in mouse models (50 mg/kg, p.o.).
Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., small cell lung cancer) under appropriate sterile conditions.
-
Animal Model: Use immunocompromised rats (e.g., nude rats) to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of the rat.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
-
This compound Administration:
-
Randomize the rats into treatment and control groups.
-
Administer this compound via the desired route (e.g., oral gavage) at the selected dosage and frequency. The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the rats throughout the study.
-
At the end of the study, euthanize the rats and excise the tumors.
-
-
Endpoint Analysis:
-
Compare the final tumor volumes and weights between the treated and control groups.
-
Perform histological and immunohistochemical analysis of the tumor tissue to assess cell proliferation, apoptosis, and other relevant markers.
-
-
Data Analysis: Analyze the tumor growth inhibition and other relevant parameters to determine the anti-cancer efficacy of this compound.
Signaling Pathways and Experimental Workflows
Caption: this compound acts as a CCK2 receptor antagonist to block pain and inflammation signaling.
Caption: Workflow for assessing this compound's analgesic effects in the rat formalin test.
References
Application Notes and Protocols for PNB-001 in an Indomethacin-Induced IBD Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNB-001, also known as GPP-Balacovin, is a novel, orally active small molecule that functions as a selective antagonist of the Cholecystokinin B (CCK-B/CCK2) receptor.[1][2] Preclinical research has demonstrated its potential as a therapeutic agent for inflammatory bowel disease (IBD).[1][2] These application notes provide a comprehensive overview of the use of this compound in the widely recognized indomethacin-induced IBD rat model, summarizing the available data and providing detailed protocols for its evaluation.
The indomethacin-induced IBD model in rats is a well-established preclinical model that mimics several key features of human Crohn's disease, including mucosal ulcerations and inflammation in the small intestine. This compound has been shown to be highly effective in this model, demonstrating a significant reduction in inflammation and tissue damage. The therapeutic effects of this compound are reported to be comparable to the corticosteroid prednisolone, a standard treatment for IBD.
Mechanism of Action: CCK2 Receptor Antagonism in IBD
This compound exerts its anti-inflammatory effects by selectively blocking the CCK2 receptor. Gastrin, a hormone that binds to the CCK2 receptor, is implicated in the pathophysiology of IBD. Elevated levels of cholecystokinin (CCK), another ligand for CCK receptors, have been observed in IBD patients. By antagonizing the CCK2 receptor, this compound is thought to interrupt a key signaling pathway that contributes to intestinal inflammation.
The binding of gastrin to the CCK2 receptor on intestinal epithelial and immune cells is believed to trigger a Gq protein-coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently activate Protein Kinase C (PKC) and increase intracellular calcium levels. Downstream of these events, pro-inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are activated. This culminates in the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6, which are central mediators of the inflammatory response in IBD. This compound, by blocking the initial receptor activation, effectively inhibits these downstream inflammatory signaling events.
Data Presentation
While specific quantitative data from the preclinical studies of this compound in the indomethacin-induced IBD model are not publicly available in detail, the following tables are structured to present such data once obtained. The studies report a dose-dependent effect, with 5 mg/kg and 20 mg/kg of this compound administered orally (p.o.) being effective.
Table 1: Effect of this compound on Disease Activity Index (DAI)
| Treatment Group | Dose (mg/kg, p.o.) | Mean DAI Score ± SD | % Reduction vs. Indomethacin |
| Control | - | Data not available | - |
| Indomethacin | - | Data not available | - |
| This compound | 5 | Data not available | Data not available |
| This compound | 20 | Data not available | Data not available |
| Prednisolone | Data not available | Data not available | Data not available |
Table 2: Macroscopic and Histopathological Scores
| Treatment Group | Dose (mg/kg, p.o.) | Macroscopic Ulcer Score ± SD | Histopathological Score ± SD |
| Control | - | Data not available | Data not available |
| Indomethacin | - | Data not available | Data not available |
| This compound | 5 | Data not available | Data not available |
| This compound | 20 | Data not available | Data not available |
| Prednisolone | Data not available | Data not available | Data not available |
Table 3: Myeloperoxidase (MPO) Activity and Cytokine Levels in Colonic Tissue
| Treatment Group | Dose (mg/kg, p.o.) | MPO Activity (U/g tissue) ± SD | TNF-α (pg/mg protein) ± SD | IL-6 (pg/mg protein) ± SD |
| Control | - | Data not available | Data not available | Data not available |
| Indomethacin | - | Data not available | Data not available | Data not available |
| This compound | 5 | Data not available | Data not available | Data not available |
| This compound | 20 | Data not available | Data not available | Data not available |
| Prednisolone | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in an indomethacin-induced IBD model in rats.
Induction of IBD and Treatment Regimen
This protocol is based on established methods for inducing IBD in rats using indomethacin.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Indomethacin
-
5% Sodium bicarbonate (NaHCO₃) solution
-
This compound
-
Prednisolone (positive control)
-
Vehicle for this compound and Prednisolone (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Control Group: Receive vehicle only.
-
Indomethacin Group: Receive indomethacin and vehicle.
-
This compound (5 mg/kg) Group: Receive indomethacin and this compound (5 mg/kg, p.o.).
-
This compound (20 mg/kg) Group: Receive indomethacin and this compound (20 mg/kg, p.o.).
-
Prednisolone Group: Receive indomethacin and prednisolone (dose to be determined based on literature, e.g., 10 mg/kg, p.o.).
-
-
IBD Induction:
-
On day 1, administer the first dose of indomethacin (7.5 mg/kg, dissolved in 5% NaHCO₃) via subcutaneous (s.c.) injection.
-
On day 2, administer a second dose of indomethacin (7.5 mg/kg, s.c.), 24 hours after the first dose.
-
-
Treatment Administration:
-
Administer this compound, prednisolone, or vehicle orally by gavage once daily, starting on day 1 (approximately 1 hour before the first indomethacin injection) and continuing until the end of the study.
-
-
Monitoring:
-
Record the body weight of each animal daily.
-
Calculate the Disease Activity Index (DAI) daily from day 3, based on body weight loss, stool consistency, and presence of blood in the stool.
-
-
Termination and Sample Collection:
-
On day 6 (or as determined by the severity of the model), euthanize the animals by an approved method.
-
Carefully dissect the small intestine and colon. Measure the length of the colon.
-
Collect intestinal tissue samples for macroscopic scoring, histopathology, MPO assay, and cytokine analysis.
-
Disease Activity Index (DAI) Assessment
Procedure:
Calculate the DAI score for each animal daily by combining the scores for the following parameters:
-
Weight Loss: 0 (0-1%), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)
The total DAI score is the sum of the scores for these three parameters.
Macroscopic and Histopathological Analysis
Procedure:
-
Macroscopic Scoring:
-
Open the dissected intestine longitudinally and gently clean with saline.
-
Score the extent of mucosal damage based on the presence and severity of hyperemia, edema, ulceration, and adhesions. A common scoring scale is 0-5 (0 = no damage, 5 = severe, extensive ulceration and adhesions).
-
-
Histopathological Analysis:
-
Fix intestinal tissue samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin, section them (5 µm), and stain with hematoxylin and eosin (H&E).
-
A pathologist blinded to the treatment groups should score the sections for the severity of inflammation, depth of lesions, and extent of mucosal damage. The scoring system can be based on parameters like epithelial cell loss, inflammatory cell infiltration, and architectural changes.
-
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity in intestinal tissue is a reliable indicator of neutrophil infiltration and inflammation.
Procedure:
-
Homogenize a pre-weighed intestinal tissue sample in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercially available MPO assay kit or a standard colorimetric method to determine MPO activity in the supernatant.
-
Express the results as units of MPO activity per gram of tissue.
Cytokine Analysis (ELISA)
Procedure:
-
Homogenize a pre-weighed intestinal tissue sample in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford assay).
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the tissue homogenates.
-
Express the results as pg of cytokine per mg of total protein.
Conclusion
This compound has demonstrated significant anti-inflammatory effects in the indomethacin-induced IBD rat model, positioning it as a promising therapeutic candidate for IBD. Its mechanism of action via CCK2 receptor antagonism offers a targeted approach to mitigating intestinal inflammation. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of this compound and similar compounds in this preclinical model. The acquisition and publication of detailed quantitative data from such studies will be crucial for the continued development of this compound for clinical use in IBD.
References
Application Notes and Protocols: PNB-001 in Small Cell Lung Cancer Xenograft Studies
Disclaimer: The following application notes and protocols are generated based on a hypothetical scenario, as extensive searches for "PNB-001" in the context of small cell lung cancer (SCLC) xenograft studies did not yield specific publicly available data. The methodologies and data presented are representative of typical preclinical xenograft studies for novel anti-cancer compounds and are intended for illustrative purposes. Researchers should adapt these protocols based on their specific experimental needs and the actual properties of this compound.
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis. Despite initial sensitivity to chemotherapy and radiation, resistance often develops, leading to poor long-term survival. Novel therapeutic agents are urgently needed to improve patient outcomes. This compound is an investigational small molecule inhibitor targeting key pathways implicated in SCLC proliferation and survival. These application notes provide a framework for evaluating the in vivo efficacy of this compound using SCLC patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
Hypothetical Signaling Pathway of this compound in SCLC
The diagram below illustrates a potential mechanism of action for this compound, where it is hypothesized to inhibit the PI3K/AKT/mTOR signaling pathway, a critical axis for cell growth and survival in SCLC.
Caption: Hypothetical signaling pathway of this compound in SCLC.
Experimental Workflow for SCLC Xenograft Studies
The following diagram outlines a typical workflow for assessing the efficacy of a novel compound like this compound in an SCLC xenograft model.
Caption: Experimental workflow for SCLC xenograft studies.
Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Culture human SCLC cell lines (e.g., NCI-H69, DMS-114) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Animal Model: Utilize female athymic nude mice (nu/nu), 6-8 weeks of age.
-
Implantation: Harvest SCLC cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring and Grouping: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Administration:
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% methylcellulose in sterile water) orally (p.o.) once daily.
-
This compound: Prepare this compound in the vehicle solution at the desired concentration. Administer orally once daily at doses of 10, 25, and 50 mg/kg.
-
Standard of Care (Optional): Administer a relevant standard of care agent (e.g., cisplatin at 3 mg/kg, intraperitoneally, once weekly).
-
-
Efficacy Evaluation: Measure tumor volume and body weight twice weekly for the duration of the study (typically 21-28 days).
-
Endpoint: Euthanize mice when tumors exceed a predetermined volume (e.g., 1500 mm³), or if body weight loss exceeds 20%, or at the end of the study period.
-
Tissue Collection: At necropsy, excise tumors, measure their final weight, and collect tissue samples for pharmacodynamic (e.g., Western blot, IHC) and histological analysis.
Pharmacodynamic Analysis Protocol
-
Sample Preparation: Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Hypothetical Data Presentation
The following tables represent the type of quantitative data that would be generated from such a study.
Table 1: In Vivo Efficacy of this compound in an NCI-H69 SCLC Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | p.o., QD | 1250 ± 150 | - | 1.3 ± 0.2 |
| This compound | 10 mg/kg, p.o., QD | 875 ± 110 | 30 | 0.9 ± 0.1 |
| This compound | 25 mg/kg, p.o., QD | 500 ± 85 | 60 | 0.5 ± 0.08 |
| This compound | 50 mg/kg, p.o., QD | 250 ± 50 | 80 | 0.25 ± 0.05 |
| Standard of Care | 3 mg/kg, i.p., QW | 625 ± 95 | 50 | 0.65 ± 0.1 |
SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition; p.o.: per os (oral); QD: once daily; i.p.: intraperitoneal; QW: once weekly.
Table 2: Pharmacodynamic Effects of this compound on PI3K Pathway Markers in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Relative p-AKT/Total AKT Ratio (Fold Change vs. Vehicle) | Relative p-mTOR/Total mTOR Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 25 | 0.4 | 0.35 |
| This compound | 50 | 0.15 | 0.1 |
This document is for informational and illustrative purposes only. All experimental procedures should be conducted in accordance with institutional guidelines and regulations for animal welfare.
PNB-001 Application in Preclinical Models of COVID-19: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNB-001, also known as GPP-Baladol, is a first-in-class small molecule with a dual mechanism of action, functioning as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2] This unique profile confers both potent anti-inflammatory and immunomodulatory properties.[1][3] While clinical trials have demonstrated the potential of this compound in improving clinical outcomes for patients with moderate COVID-19, preclinical evaluation in relevant animal models is crucial for elucidating its mechanism of action and guiding further development.[4] This document provides detailed application notes and protocols based on available preclinical data and proposes a study design for the evaluation of this compound in a validated COVID-19 animal model.
Mechanism of Action
This compound's therapeutic effects are believed to be mediated through its interaction with cholecystokinin receptors. As a CCK-A agonist and CCK-B antagonist, it modulates inflammatory pathways. In the context of viral infections, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6. Its immunomodulatory effects are highlighted by the ability to normalize lymphocyte and neutrophil counts, which is a key objective in managing the dysregulated immune response characteristic of severe COVID-19.
References
Application Notes and Protocols for PNB-001 Phase 1 Clinical Trial Design
Introduction
PNB-001 (also known as GPP-Balacovin) is a first-in-class new chemical entity with a unique dual mechanism of action, functioning as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2][3][4] Cholecystokinin is a peptide hormone found in both the gastrointestinal (GI) tract and the central nervous system, where it interacts with two receptor types, CCK-A ("alimentary") and CCK-B ("brain").[5] The peptide hormone gastrin, which plays a role in gastric acid secretion and cell proliferation, binds to the CCK-B receptor (also known as CCK2). By antagonizing the CCK2 receptor, this compound has demonstrated potent anti-inflammatory, analgesic, and antipyretic properties in preclinical models. These effects are believed to be mediated through the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.
Preclinical studies have shown this compound to be highly effective in animal models of inflammatory bowel disease (IBD), neuropathic pain, and lung inflammation. It was found to be ten times more potent than the standard CCK2 antagonist L-365,260 and twenty times more potent than aspirin in pyrexia studies. Given its promising preclinical profile, this compound has advanced into clinical development for various indications, including IBD, inflammatory pain, and COVID-19.
This document outlines the design and protocols for a Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human subjects, a critical first step in its clinical development program.
Preclinical Data Summary
A summary of key preclinical findings for this compound is presented below, providing the foundational data for initiating human trials.
| Parameter | Species/Model | Finding | Reference |
| Pharmacodynamics | |||
| CCK2 Binding Affinity | In vitro | Binds to CCK2 at 20 nM; 10x more potent than L-365,260. | |
| Anti-inflammatory | Rat (Indomethacin-induced IBD) | Effective at 5 mg/kg and 20 mg/kg p.o. | |
| Analgesic | Mouse (Tail-flick assay) | 0.5 mg/kg this compound comparable to 40 mg/kg tramadol. | |
| Antipyretic | Preclinical models | 20x more potent than aspirin. | |
| Pharmacokinetics | |||
| Half-life (Microsomes) | Rat | 1.20 minutes | |
| Dog / Human | ~12 minutes | ||
| Tmax (Oral) | Rat (20 mg/kg) | 40 minutes | |
| Half-life (In vivo) | Rat (20 mg/kg) | 9 hours | |
| ADME | |||
| CYP Inhibition | In vitro | No significant inhibition of Cyp3A4, 2C9, 1A2, or 2C19. | |
| Plasma Protein Binding | Rat / Human | 97% | |
| Permeability | Caco-2 model | High permeability, not subject to efflux. |
Phase 1 Clinical Trial Protocol
Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Subjects.
1. Objectives
-
Primary Objectives:
-
To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy adult subjects.
-
To determine the maximum tolerated dose (MTD) of this compound in both SAD and MAD settings.
-
-
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) profile of this compound and its metabolites following single and multiple oral doses.
-
To evaluate the effect of food on the pharmacokinetics of this compound (optional cohort).
-
2. Study Design
This is a two-part study: a Single Ascending Dose (SAD) phase followed by a Multiple Ascending Dose (MAD) phase. Both phases will be randomized, double-blind, and placebo-controlled. The study will be conducted at a certified clinical research unit.
-
Part 1: Single Ascending Dose (SAD)
-
Healthy subjects will be enrolled into sequential cohorts.
-
Within each cohort, subjects will be randomized to receive a single oral dose of either this compound or a placebo.
-
Dose escalation for the next cohort will proceed only after a safety review of all data from the current cohort.
-
-
Part 2: Multiple Ascending Dose (MAD)
-
Following a satisfactory safety review from the SAD phase, new cohorts of healthy subjects will be enrolled.
-
Subjects will be randomized to receive daily oral doses of either this compound or a placebo for 14 consecutive days.
-
Safety and PK will be monitored throughout the dosing period and during a follow-up phase.
-
References
PNB-001: Application Notes and Protocols for Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNB-001 is a novel small molecule entity under investigation for the treatment of inflammatory bowel disease (IBD). Identified as a potent and selective cholecystokinin (CCK) receptor modulator, this compound exhibits a dual mechanism of action as a CCK-B/CCK2 receptor antagonist and a CCK-A receptor agonist.[1] Preclinical studies in a rat model of indomethacin-induced IBD have demonstrated significant anti-inflammatory and mucosal healing properties.[2][3][4] Currently, this compound is advancing through clinical development, with a Phase 2 trial underway to evaluate its efficacy and safety as an adjunctive therapy in IBD patients.[2] This document provides detailed application notes on the mechanism of action, preclinical findings, and protocols for key experiments relevant to the investigation of this compound for IBD.
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract with a growing global prevalence. The cholecystokinin (CCK) system, primarily known for its role in digestion, has emerged as a potential therapeutic target in IBD due to its involvement in inflammatory pathways. This compound (also known as GPP-Balacovin) has been developed to target this system, offering a novel therapeutic approach. Preclinical evidence suggests that this compound is highly effective in mitigating intestinal inflammation and tissue damage.
Mechanism of Action
This compound's therapeutic potential in IBD is attributed to its dual modulation of cholecystokinin receptors. It acts as a potent antagonist of the CCK2 (gastrin) receptor and an agonist of the CCK-A receptor. The anti-inflammatory effects are believed to be mediated through the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway. By antagonizing the CCK2 receptor, this compound may inhibit pro-inflammatory signaling cascades. Conversely, agonism of the CCK-A receptor can stimulate anti-inflammatory pathways, potentially involving the vagus nerve.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound in IBD.
Preclinical Efficacy
This compound has demonstrated significant efficacy in a well-established preclinical model of IBD.
In Vivo Model: Indomethacin-Induced IBD in Rats
In a study utilizing an indomethacin-induced model of IBD in rats, oral administration of this compound at doses of 5 mg/kg and 20 mg/kg was shown to be highly effective in reducing inflammation and tissue damage in the gastrointestinal tract. The therapeutic effects of this compound were reported to lead to a complete reversal of the pathological changes associated with IBD and Crohn's disease in this model, with a dose-dependent effect. Notably, the efficacy of this compound was found to be comparable or superior to the standard-of-care corticosteroid, prednisolone.
Quantitative Preclinical Data
While specific quantitative data from the this compound preclinical studies are not publicly available, the following tables represent the typical parameters measured in the indomethacin-induced IBD rat model and provide a template for presenting such data. The values presented are for illustrative purposes and are based on typical findings in this model.
Table 1: Effect of this compound on Macroscopic Damage Score in Indomethacin-Induced IBD in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Macroscopic Score (Mean ± SEM) | % Reduction vs. Vehicle |
| Healthy Control | - | 0.0 ± 0.0 | - |
| Vehicle (IBD) | - | 4.5 ± 0.5 | 0% |
| Prednisolone | 10 | 2.1 ± 0.3 | 53.3% |
| This compound | 5 | 1.8 ± 0.4 | 60.0% |
| This compound | 20 | 0.9 ± 0.2** | 80.0% |
| *p < 0.05, *p < 0.01 vs. Vehicle (IBD). Data are illustrative. |
Table 2: Effect of this compound on Microscopic Damage Score in Indomethacin-Induced IBD in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Microscopic Score (Mean ± SEM) | % Reduction vs. Vehicle |
| Healthy Control | - | 0.0 ± 0.0 | - |
| Vehicle (IBD) | - | 8.2 ± 0.7 | 0% |
| Prednisolone | 10 | 4.1 ± 0.5 | 50.0% |
| This compound | 5 | 3.5 ± 0.6 | 57.3% |
| This compound | 20 | 1.9 ± 0.4** | 76.8% |
| *p < 0.05, *p < 0.01 vs. Vehicle (IBD). Data are illustrative. |
Table 3: Effect of this compound on Myeloperoxidase (MPO) Activity in Colonic Tissue
| Treatment Group | Dose (mg/kg, p.o.) | MPO Activity (U/g tissue, Mean ± SEM) | % Reduction vs. Vehicle |
| Healthy Control | - | 1.5 ± 0.3 | - |
| Vehicle (IBD) | - | 15.8 ± 1.2 | 0% |
| Prednisolone | 10 | 7.9 ± 0.9 | 50.0% |
| This compound | 5 | 6.8 ± 0.7 | 57.0% |
| This compound | 20 | 4.2 ± 0.5** | 73.4% |
| *p < 0.05, *p < 0.01 vs. Vehicle (IBD). Data are illustrative. |
Clinical Development
This compound has completed Phase 1 single and multiple ascending dose trials in healthy volunteers, where it was found to be safe and well-tolerated. A Phase 2 clinical trial is currently recruiting patients with inflammatory bowel disease (CTRI/2022/10/046658).
Phase 2 Clinical Trial Overview
-
Title: A Phase II, Multicenter, Randomized, Double-blind, Placebo-controlled Clinical study to evaluate the efficacy and safety of this compound as an adjunct to Mesalamine compared to Mesalamine alone in Subjects with Inflammatory bowel disease.
-
Design: This study will assess the therapeutic benefit of adding this compound to a standard mesalamine regimen in IBD patients.
-
Primary Objective: To evaluate the efficacy of this compound in inducing clinical remission and response.
-
Key Secondary Objectives: To assess the safety and tolerability of this compound, and to evaluate its effect on endoscopic improvement and inflammatory biomarkers.
Experimental Protocols
Protocol 1: Induction of IBD in Rats using Indomethacin
This protocol describes a standard method for inducing IBD in rats to evaluate the efficacy of therapeutic compounds like this compound.
Caption: Workflow for the indomethacin-induced IBD model.
-
Sprague-Dawley rats (male, 180-220 g)
-
Indomethacin
-
5% (w/v) Sodium bicarbonate solution
-
Vehicle for test compounds (e.g., 0.5% carboxymethylcellulose)
-
This compound
-
Prednisolone (positive control)
-
Standard laboratory equipment for animal handling and dosing
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Healthy Control, Vehicle, this compound 5 mg/kg, this compound 20 mg/kg, Prednisolone 10 mg/kg).
-
IBD Induction:
-
On Day 1, administer a subcutaneous (s.c.) injection of indomethacin (7.5 mg/kg) dissolved in 5% sodium bicarbonate solution to all animals except the Healthy Control group.
-
On Day 2, administer a second s.c. injection of indomethacin (7.5 mg/kg).
-
-
Treatment:
-
Begin oral (p.o.) administration of vehicle, this compound, or prednisolone on Day 1, approximately 1 hour before the first indomethacin injection.
-
Continue daily oral treatment until the end of the study.
-
-
Monitoring: Record body weight and clinical signs of disease (e.g., stool consistency, presence of blood) daily.
-
Euthanasia and Sample Collection: On Day 4, euthanize the animals. Carefully dissect the small and large intestines.
-
Endpoint Analysis:
-
Macroscopic Scoring: Score the intestines for inflammation, ulceration, and adhesions based on a standardized scoring system.
-
Histopathology: Collect tissue sections, fix in 10% neutral buffered formalin, and process for hematoxylin and eosin (H&E) staining. Score for inflammation severity, extent, and crypt damage.
-
MPO Assay: Collect fresh colonic tissue and homogenize for the measurement of myeloperoxidase activity as an indicator of neutrophil infiltration.
-
Protocol 2: Isolated Tissue Assay for CCK Receptor Antagonism
This protocol outlines a method to confirm the antagonistic properties of this compound at the CCK2 receptor in an isolated tissue preparation.
-
Guinea pig ileum or other suitable tissue expressing CCK2 receptors
-
CCK-5 (agonist)
-
This compound
-
L-365,260 (standard CCK2 antagonist)
-
Krebs-Henseleit solution
-
Organ bath setup with isometric force transducer
-
Tissue Preparation: Isolate the desired tissue (e.g., guinea pig ileum) and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist CCK-5 to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound or the standard antagonist L-365,260 for a defined period (e.g., 30 minutes).
-
Repeat Agonist Curve: In the continued presence of the antagonist, re-determine the concentration-response curve for CCK-5.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist potency. This compound has been shown to be approximately 10 times more potent than L-365,260 in this type of assay.
Conclusion
This compound represents a promising novel therapeutic candidate for inflammatory bowel disease with a unique dual mechanism of action targeting the cholecystokinin receptor system. Preclinical studies have demonstrated its potent anti-inflammatory and mucosal healing properties. The ongoing Phase 2 clinical trial will provide crucial data on its efficacy and safety in IBD patients. The protocols outlined in this document provide a framework for the continued investigation of this compound and other CCK receptor modulators in the context of IBD research and drug development.
References
Application Notes and Protocols for PNB-001: In Vitro Cell-Based Efficacy Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro cell-based assays to evaluate the efficacy of PNB-001, a first-in-class cholecystokinin-A (CCK-A) agonist and CCK-B antagonist with potent anti-inflammatory and immunomodulatory properties. The following protocols are designed to enable researchers to assess the biological activity of this compound in a controlled laboratory setting.
Introduction to this compound
This compound is a novel small molecule that exhibits a unique pharmacological profile by acting as an agonist at the CCK-A receptor and an antagonist at the cholecystokinin-B (CCK-B/gastrin) receptor.[1] This dual activity contributes to its anti-inflammatory and immunomodulatory effects, which are mediated through the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway. Preclinical and clinical studies have demonstrated the potential of this compound in treating conditions associated with inflammation, such as inflammatory bowel disease (IBD) and cytokine storms observed in viral infections like COVID-19.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in key cell-based assays.
| Assay Type | Target | Metric | Value | Reference Cell/Tissue Models |
| Receptor Binding Assay | CCK2 Receptor | IC50 | 22 nM | Guinea pig cerebral cortex membranes |
| In Vitro Anti-inflammatory Assay | Inflammatory Response | IC50 | 1 nM | Not specified; general anti-inflammatory model |
| 10 nM | Concentration for full blockade of inflammatory response | |||
| Anti-proliferative Assay | Cancer Cell Lines | - | - | MAC 16 (colon), MIAPACA (pancreatic) (for related compounds) |
Table 1: Summary of this compound In Vitro Efficacy Data
Key In Vitro Efficacy Assays
This section details the protocols for essential in vitro assays to characterize the efficacy of this compound.
CCK2 Receptor Binding Assay
This assay determines the binding affinity of this compound to the CCK2 receptor using a radioligand binding competition format.
Protocol:
-
Membrane Preparation: Prepare cell membranes from guinea pig cerebral cortex, which is rich in CCK2 receptors.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I] Bolton-Hunter labeled CCK-8), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines, such as MAC 16 (colon) and MIAPACA (pancreatic).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cytokine Release Assay
This assay measures the ability of this compound to suppress the release of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs).
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Plate the PBMCs in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Determine the inhibitory effect of this compound on cytokine release and calculate IC50 values.
Apoptosis Assay (Annexin V Staining)
This assay determines if this compound induces apoptosis in cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Signaling Pathway Analysis
This compound is known to modulate key inflammatory signaling pathways. The following assays can be used to investigate its mechanism of action.
NF-κB Nuclear Translocation Assay
This assay visualizes the inhibition of NF-κB activation by this compound.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) on coverslips and pre-treat with this compound before stimulating with LPS.
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Analysis: In unstimulated or this compound-treated cells, the p65 signal will be predominantly cytoplasmic. In LPS-stimulated cells, the p65 signal will translocate to the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.
p38 MAPK Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of p38 MAPK, a key kinase in the inflammatory response.
Protocol:
-
Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and total p38, followed by HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and determine the ratio of p-p38 to total p38 to assess the inhibitory effect of this compound.
Visualizations
Caption: this compound Signaling Pathway.
References
Troubleshooting & Optimization
PNB-001 Technical Support Center: Solubility and Formulation Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for challenges related to the solubility and formulation of PNB-001.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?
A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a recommended solvent. This compound can be dissolved in DMSO at a concentration of 50 mg/mL, though ultrasonic treatment may be required to aid dissolution. It is important to note that DMSO is hygroscopic and using a newly opened container is advised for optimal solubility.[1]
Q3: How can I prepare this compound for in vivo administration in animal models?
A3: Due to its low aqueous solubility, direct administration of this compound in aqueous vehicles is challenging. Successful in vivo formulations have been achieved using co-solvents and surfactants. Two reported protocols for achieving a concentration of at least 2.5 mg/mL are:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
A mixture of 10% DMSO and 90% Corn Oil.[1]
Q4: I am observing precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer. What can I do?
A4: This is a common issue with poorly soluble compounds. To mitigate precipitation, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try working with a more diluted solution.
-
Increase the percentage of co-solvent: If your experimental design allows, a slightly higher percentage of DMSO in the final solution might maintain solubility. However, be mindful of potential solvent toxicity in your assays.
-
Use a surfactant: Incorporating a biocompatible surfactant, such as Tween-80, in your final dilution buffer can help to maintain the solubility of this compound.
-
Sonication: Gentle sonication of the solution after dilution may help to redissolve small precipitates.
Q5: Does the formulation of this compound affect its bioavailability?
A5: Yes, formulation has been shown to significantly impact the bioavailability of this compound. Interestingly, preclinical studies in rats indicated that administering this compound as a solid suspension resulted in a higher area under the curve (AUC) and maximum concentration (Cmax) compared to administration as a solution.[2][3] This suggests that the solid form may protect the compound from rapid metabolism or degradation, leading to improved oral absorption.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | Insufficient mixing or presence of moisture in DMSO. | Use a newly opened bottle of DMSO. Apply gentle heating and/or sonication to aid dissolution. |
| Precipitation occurs upon addition to aqueous media. | The aqueous solubility limit of this compound has been exceeded. | Decrease the final concentration of this compound. Increase the proportion of co-solvents or add a surfactant like Tween-80 to the aqueous medium. |
| Inconsistent results in bioassays. | Poor solubility leading to variable effective concentrations. | Prepare fresh dilutions for each experiment. Ensure complete dissolution of the stock solution before further dilution. Consider using a formulation with co-solvents and/or surfactants for better stability in aqueous assay media. |
| Low oral bioavailability in animal studies. | Inefficient absorption due to poor solubility and/or rapid metabolism. | Consider formulating this compound as a suspension rather than a solution, as this has been shown to improve bioavailability in rats. Other techniques like particle size reduction (micronization, nanosuspension) or solid dispersions could also be explored. |
Quantitative Data Summary
Table 1: this compound Solubility and Formulation Compositions
| Solvent/Vehicle | Achieved Concentration | Notes | Reference |
| DMSO | 50 mg/mL | Ultrasonic treatment may be needed. Hygroscopic nature of DMSO should be considered. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution was obtained. Suitable for in vivo studies. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution was obtained. Suitable for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL in DMSO)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Vortex the tube for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light. It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.
Protocol 2: Preparation of this compound Formulation for Oral Gavage in Rodents (2.5 mg/mL)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is clear and well-mixed. This will result in a 2.5 mg/mL solution of this compound.
Visualizations
Caption: this compound signaling pathway via CCK receptors.
Caption: Workflow for preparing an in vivo formulation of this compound.
References
Optimizing PNB-001 Delivery for In Vivo Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of PNB-001. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during preclinical research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class small molecule that acts as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2] This dual activity gives it unique anti-inflammatory, analgesic, and immunomodulatory properties.[1][2] It has been investigated for its therapeutic potential in various conditions, including inflammatory bowel disease (IBD), pain, and COVID-19.[3]
Q2: What are the known administration routes for this compound in animal models?
Preclinical studies have successfully administered this compound to rodents via oral (p.o.) and intraperitoneal (i.p.) routes.
Q3: What is the reported oral bioavailability of this compound?
The oral bioavailability of this compound in rats has been reported as relatively low. This is an important consideration for study design and dose selection. Interestingly, administration of this compound as a suspension has been shown to result in a higher maximum concentration (Cmax) and area under the curve (AUC) compared to administration as a solution, suggesting that a suspension may enhance oral absorption.
Q4: What are the key pharmacokinetic parameters of this compound in preclinical models?
Key pharmacokinetic data for this compound in rats are summarized in the table below.
II. Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Administration Route | Source(s) |
| Tmax (Peak Concentration Time) | 40 minutes | Rat | Oral (20 mg/kg) | |
| Half-life (t½) | 9 hours | Rat | Oral (20 mg/kg) | |
| Oral Bioavailability | Relatively low | Rat | Oral | |
| Plasma Protein Binding | 97% | Rat and Human | - | |
| Pharmacokinetics | Linear (10-40 mg/kg) | Rat | Not specified |
Table 2: Effective Doses of this compound in Preclinical Models
| Indication | Effective Dose | Species | Administration Route | Source(s) |
| Inflammatory Bowel Disease | 5 and 20 mg/kg | Rat | Oral | |
| Pain (formalin-induced) | 1.5 mg/kg (Phase I), effective at all doses (Phase II) | Rat | Intraperitoneal | |
| Pain (hot plate assay) | 5 mg/kg | Mouse | Oral | |
| LPS-induced lung inflammation | 100 mg/kg b.w. | Mouse | Oral |
III. Troubleshooting Guide
This guide addresses common issues that may arise during the in vivo delivery of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation. | - Low aqueous solubility of this compound.- Incorrect solvent ratio or preparation method. | - Use a co-solvent system. MedChemExpress suggests two formulations: 1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. 2. 10% DMSO, 90% Corn Oil. - Prepare the formulation fresh before each use.- Use gentle warming and sonication to aid dissolution, but be cautious of compound degradation. |
| Inconsistent or no observable therapeutic effect. | - Poor bioavailability with the chosen route or formulation.- Sub-optimal dosage.- Rapid metabolism of the compound. | - Consider using a suspension for oral administration, as it may improve absorption. - Perform a dose-response study to determine the optimal dose for your specific model.- For oral administration, ensure proper gavage technique to deliver the full dose to the stomach. |
| High variability in experimental results between animals. | - Inconsistent formulation preparation.- Inaccurate dosing.- Animal-to-animal variation in metabolism. | - Ensure the formulation is homogenous before each administration, especially if it is a suspension.- Calibrate all dosing equipment and use consistent, trained personnel for animal dosing.- Increase the number of animals per group to account for biological variability. |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | - Vehicle toxicity (e.g., high concentration of DMSO).- The therapeutic dose is close to the toxic dose. | - Keep the final concentration of DMSO as low as possible (ideally <10%).- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.- Closely monitor animal health throughout the study. |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral or Intraperitoneal Administration (Co-solvent System)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a stock concentration (e.g., 25 mg/mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing the appropriate volumes of PEG300, Tween-80, and Saline. For the recommended formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the volumes would be calculated based on the final desired volume.
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity and any signs of precipitation.
-
Prepare the formulation fresh before each administration.
Protocol 2: Animal Administration (Oral Gavage in Mice)
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Accurately weigh each animal to calculate the correct dosing volume.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
V. Mandatory Visualizations
Caption: this compound's dual mechanism of action on CCK receptors.
Caption: A workflow for in vivo experiments using this compound.
Caption: Key factors influencing successful in vivo delivery of this compound.
References
PNB-001 potential off-target effects
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of PNB-001. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class new chemical entity with a dual mechanism of action on the cholecystokinin (CCK) receptors. It functions as a CCK-A receptor agonist and a CCK-B (also known as CCK2) receptor antagonist.[1][2][3] Preclinical studies have shown that this compound is an isoform-selective antagonist that binds to the CCK2 receptor with a binding affinity of 20 nM.[4][5] Its action on these receptors is believed to mediate its anti-inflammatory, analgesic, and immunomodulatory effects. The anti-inflammatory effects are thought to be mediated through the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.
Q2: What is the selectivity profile of this compound? Are there any known off-target interactions?
This compound is described as an isoform-selective antagonist for the CCK2 receptor. While the primary targets are CCK receptors, preclinical studies have investigated its potential for off-target effects, particularly concerning drug metabolism enzymes. These studies provide insight into its broader selectivity.
Q3: What is the potential for this compound to cause drug-drug interactions?
Based on in vitro ADME studies, this compound has a low potential for causing drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system. The compound was tested for its potential to inhibit major CYP enzymes and was found to have no significant inhibitory effect at clinically relevant concentrations.
Q4: What adverse effects have been observed in preclinical and clinical studies?
This compound has demonstrated a favorable safety profile in both preclinical and clinical studies.
-
Preclinical: In safety pharmacology studies, no adverse events were observed at doses up to 80 mg/kg. A 28-day oral administration study in rats established a No Observed Adverse Effect Level (NOAEL) of 300 mg/kg/day.
-
Clinical: Phase I single ascending dose (SAD) and multiple ascending dose (MAD) trials involving 74 healthy human subjects found this compound to be extremely safe, with doses ranging from 25 mg to 1500 mg. The adverse events reported were mild and infrequent, including one case of vomiting and one instance of a transient, high-dose-related increase in the liver enzyme ALT (>2.5-fold). In a Phase II trial for moderate COVID-19, the overall safety profile was better in the group receiving this compound with the best care compared to the best care arm alone. None of the 11 adverse events reported in the this compound group were considered related to the drug.
Troubleshooting Guide
Issue: I am observing an unexpected pharmacological effect in my in vivo model.
-
Confirm On-Target Effect: this compound is 10 times more potent than the standard CCK2 antagonist L-365,260. Ensure that the observed effect is not a result of a highly potent on-target activity. Compare your results with established positive controls for CCK receptor modulation, such as prednisolone in inflammation models or morphine/tramadol in pain models.
-
Review Dosing: this compound has shown efficacy at doses as low as 0.5 mg/kg in mouse pain models and 5 mg/kg in rat inflammatory bowel disease models. Verify that your dosing is within the established efficacious and safe range. The NOAEL in a 28-day rat study was 300 mg/kg/day.
-
Consider Immunomodulatory Effects: this compound has demonstrated immunomodulatory properties, including the ability to normalize lymphocyte and neutrophil counts and reduce inflammatory markers like IL-6 and CRP. If your experiment involves inflammatory or immunological endpoints, the observed effects may be linked to this mechanism.
Issue: My experimental results show variability, potentially due to pharmacokinetics.
-
Plasma Protein Binding: this compound is highly bound (97%) to both rat and human plasma proteins. High protein binding can affect the free concentration of the drug available to interact with targets. Ensure your experimental design and interpretation account for this.
-
Metabolic Stability: this compound has a short half-life in rat liver microsomes (1.20 min) but a longer half-life in dog and human liver microsomes (approx. 12 min). This species-specific difference in metabolism could lead to variability in drug exposure.
-
Food Effect: Clinical studies noted that administration with fatty food could achieve the efficient plasma concentration with about a quarter of the dose required under fasting conditions. If conducting oral dosing in animal studies, consider the effect of fed vs. fasted states on bioavailability.
Data Tables
Table 1: this compound In Vitro Activity & Selectivity
| Parameter | Species | Value | Reference |
| Target Binding Affinity | |||
| CCK2 Receptor Binding | - | 20 nM | |
| CYP450 Inhibition | |||
| Cyp3A4 | Human | No inhibition up to 10 µM | |
| Cyp2C9 | Human | No inhibition up to 10 µM | |
| Cyp1A2 | Human | No inhibition up to 10 µM | |
| Cyp2C19 | Human | No inhibition up to 3 µM | |
| Pharmacokinetic Properties | |||
| Plasma Protein Binding | Rat, Human | 97% |
Table 2: this compound In Vivo Efficacy and Safety Data
| Model Type | Species | Dose | Comparator | Finding | Reference |
| Efficacy | |||||
| Hot Plate Paw Withdrawal | Mouse | 0.5 mg/kg (i.p.) | 40 mg/kg Tramadol | As effective as Tramadol | |
| Tail Flick Assay | Mouse | 0.5 mg/kg | 40 mg/kg Tramadol | Comparable effect to Tramadol | |
| Formalin-Induced Pain (Phase II) | Rat | N/A | Morphine | Superior to Morphine | |
| Indomethacin-Induced IBD | Rat | 5 mg/kg (p.o.) | 10 mg/kg Prednisolone | Comparable effect to Prednisolone | |
| Safety | |||||
| 28-Day Oral Toxicity | Rat | 300 mg/kg/day | - | No Observed Adverse Effect Level (NOAEL) |
Experimental Protocols
Protocol 1: Assessment of Cytochrome P450 (CYP) Enzyme Inhibition
This protocol provides a general methodology for assessing the potential of this compound to inhibit major CYP isoforms, based on standard laboratory procedures.
-
Materials: Human liver microsomes, specific CYP isoform substrate probes (e.g., midazolam for CYP3A4, diclofenac for CYP2C9), NADPH regenerating system, this compound, positive control inhibitors.
-
Incubation: Pre-incubate human liver microsomes with a range of this compound concentrations (e.g., 0.1 to 10 µM) or a known inhibitor (positive control) in a buffer solution.
-
Reaction Initiation: Initiate the metabolic reaction by adding the specific substrate probe and the NADPH regenerating system.
-
Reaction Termination: After a defined incubation period (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the formation of the substrate's metabolite.
-
Data Interpretation: Calculate the rate of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity). As reported, this compound did not show significant inhibition up to 10 µM for several key isoforms.
Protocol 2: Indomethacin-Induced Inflammatory Bowel Disease (IBD) Model in Rats
This protocol outlines the key steps for evaluating the efficacy of this compound in a chemically-induced model of IBD.
-
Animal Model: Use male Sprague-Dawley or Wistar rats, appropriately housed and acclimatized.
-
IBD Induction: Induce IBD by subcutaneous injection of indomethacin on two consecutive days.
-
Treatment Groups:
-
Vehicle Control (no indomethacin, no treatment)
-
Disease Control (indomethacin + vehicle treatment)
-
Positive Control (indomethacin + Prednisolone, e.g., 10 mg/kg, p.o.)
-
Test Group (indomethacin + this compound, e.g., 5 and 20 mg/kg, p.o.)
-
-
Dosing: Begin oral administration of vehicle, prednisolone, or this compound on the first day of indomethacin injection and continue for a specified duration (e.g., 4-7 days).
-
Endpoint Assessment: At the end of the study, euthanize the animals and collect gastrointestinal tissues. Assess disease severity through:
-
Gross pathological scoring of intestinal lesions, inflammation, and ulceration.
-
Histopathological analysis of tissue sections stained with H&E to evaluate inflammatory cell infiltration and tissue damage.
-
-
Data Analysis: Compare the pathological and histopathological scores between the treatment groups. This compound was found to be extremely effective in reducing IBD-dependent damage.
Visualizations
Caption: this compound dual mechanism on CCK receptors to reduce inflammation.
Caption: Standard workflow for assessing potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
Managing adverse events of PNB-001 in clinical trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential adverse events associated with the investigational drug PNB-001. The information is compiled from published clinical trial data and general clinical practice guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as GPP-Balacovin, is an investigational new chemical entity. It functions as a first-in-class cholecystokinin-A (CCK-A) receptor agonist and cholecystokinin-B (CCK-B) receptor antagonist.[1][2][3] This dual mechanism of action is being explored for its potential anti-inflammatory and immunomodulatory properties in various conditions, including COVID-19 and inflammatory bowel disease.[1][4]
Q2: What are the known adverse events associated with this compound from clinical trials?
A2: this compound has been generally well-tolerated in clinical trials. In Phase I studies with healthy volunteers, adverse events were mild and included isolated incidents of vomiting and a transient increase in alanine aminotransferase (ALT) at a high dose. A Phase II study in patients with moderate COVID-19 reported a good safety profile, with no adverse events considered to be related to this compound. The reported adverse events in this trial are detailed in the table below.
Q3: Where can I find information on the clinical trial protocols for this compound?
A3: Detailed, proprietary clinical trial protocols are typically not publicly available. However, published papers from clinical trials often provide summaries of the study design, including dosing and patient populations. For instance, a Phase II trial in moderate COVID-19 patients used a dose of 100 mg of this compound orally three times a day for 14 days. For specific details on adverse event management within a particular trial, it is essential to refer to the official study protocol documents.
Data Presentation: Adverse Events in Phase II COVID-19 Trial
The following table summarizes the adverse events (AEs) reported in a Phase II clinical trial of this compound in patients with moderate COVID-19. It is important to note that none of the AEs in the this compound group were considered by the investigators to be related to the study drug.
| Adverse Event | This compound + Standard of Care (n=20) | Standard of Care Alone (n=20) |
| Total AEs | 11 in 8 patients | 13 in 10 patients |
| Tachycardia | 5 | 8 |
| Acute Respiratory Distress Syndrome (ARDS) | 1 | 2 |
| Bradycardia | Reported, number not specified | Reported, number not specified |
| Hypotension | Reported, number not specified | Reported, number not specified |
| Ear Pain | Reported, number not specified | Reported, number not specified |
| Hyperglycemia | Reported, number not specified | Reported, number not specified |
| Increased Liver Enzymes | Reported, number not specified | Reported, number not specified |
| Rectal Bleeding | Reported, number not specified | Reported, number not specified |
Data sourced from a randomized, comparative clinical trial in moderate COVID-19 patients.
Experimental Protocols
The management of adverse events in a clinical trial is a systematic process guided by the study protocol and Standard Operating Procedures (SOPs). Below is a general workflow for identifying, assessing, and managing AEs, based on common clinical research practices.
General Adverse Event Management Workflow
This workflow outlines the standard procedure for handling adverse events during a clinical trial.
References
Technical Support Center: PNB-001 Oral Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of PNB-001 for improved oral bioavailability.
Troubleshooting Guide
This guide is designed to help you navigate common issues related to the oral delivery of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low in vivo exposure after oral administration | Poor aqueous solubility of this compound. | See FAQ 1 and FAQ 2 for solubility enhancement strategies such as particle size reduction and formulation with solubilizing excipients. |
| High first-pass metabolism in the liver. | Refer to FAQ 3 for strategies to mitigate presystemic metabolism, including the use of metabolic inhibitors or alternative delivery systems. | |
| Efflux transporter activity. | Although preclinical data suggests this compound is not a significant substrate for efflux transporters, this can be experiment-dependent. Consider co-administration with known efflux inhibitors in preclinical models. | |
| High variability in pharmacokinetic (PK) data | Inconsistent dissolution of the drug product. | Improve formulation homogeneity and consider wet granulation or spray drying techniques. See FAQ 2 for advanced formulation approaches. |
| Food effects on absorption. | Conduct food-effect studies to understand the impact of food on this compound absorption and guide dosing recommendations. | |
| Precipitation of this compound in the gastrointestinal tract | Supersaturation followed by precipitation from a solubility-enhancing formulation. | Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation. See FAQ 2 for details on amorphous solid dispersions. |
| Poor physical stability of the formulation | Crystallization of an amorphous form of this compound. | Optimize the polymer and drug loading in your solid dispersion to ensure stability. Conduct long-term stability studies under various conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of this compound?
Based on available preclinical data, the primary factors contributing to the relatively low oral bioavailability of this compound are likely its poor aqueous solubility and high first-pass metabolism.[1] Caco-2 permeability studies have indicated that this compound has high permeability, suggesting that absorption across the intestinal wall is not a major barrier.[1] Therefore, strategies to improve oral bioavailability should focus on enhancing its solubility and dissolution rate in the gastrointestinal fluids and protecting it from rapid metabolism in the liver.
Q2: What formulation strategies can be employed to enhance the solubility and dissolution rate of this compound?
Several formulation strategies can be explored to overcome the solubility limitations of this compound. The choice of strategy will depend on the specific experimental context and desired formulation characteristics.
-
Particle Size Reduction:
-
Micronization: Reducing the particle size of the drug powder increases the surface area available for dissolution.
-
Nanonization: Creating nanoparticles of this compound can further enhance the dissolution rate due to a significantly larger surface area-to-volume ratio.
-
-
Solid Dispersions:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate. Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs.
-
-
Complexation:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.
-
Q3: How can the impact of first-pass metabolism on this compound bioavailability be minimized?
Preclinical data indicates that this compound undergoes rapid metabolism in rat liver microsomes, suggesting that first-pass metabolism is a significant contributor to its low oral bioavailability.[1] Here are some strategies to mitigate this effect:
-
Inhibition of Metabolic Enzymes:
-
Co-administration of this compound with a safe and effective inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for its metabolism can increase its systemic exposure. In vitro studies have shown that this compound does not significantly inhibit major CYP enzymes such as CYP3A4, CYP2C9, CYP1A2, and CYP2C19 at concentrations up to 10 µM (or 3 µM for CYP2C19).[1] However, the specific CYP enzymes that metabolize this compound need to be identified to select an appropriate inhibitor.
-
-
Prodrug Approach:
-
A prodrug of this compound could be designed to be metabolized at a different site or to have a different affinity for the metabolizing enzymes, thereby bypassing or reducing first-pass metabolism.
-
-
Alternative Routes of Administration:
-
For preclinical studies, routes that bypass the portal circulation, such as intravenous, intraperitoneal, or sublingual administration, can be used to determine the intrinsic activity of this compound without the confounding factor of first-pass metabolism.
-
Q4: What are the known physicochemical properties of this compound?
While comprehensive public data is limited, some key properties have been reported:
| Property | Finding | Reference |
| Permeability | High permeability in Caco-2 cell assays.[1] | |
| Plasma Protein Binding | 97% bound to rat and human plasma. | |
| Stability | Highly stable with ideal physicochemical properties. | |
| Solubility | While not quantitatively specified, its "relatively low bioavailability" in rats despite high permeability suggests it is a poorly soluble compound. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of a compound like this compound.
Caption: Workflow for Caco-2 Permeability Assay.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol outlines the steps to determine the metabolic stability of this compound in liver microsomes.
Caption: In Vitro Metabolic Stability Assay Workflow.
Signaling Pathway and Logical Relationships
Factors Influencing Oral Bioavailability of this compound
The following diagram illustrates the key factors that can influence the oral bioavailability of this compound and the formulation strategies to address these challenges.
Caption: Strategies to Improve this compound Oral Bioavailability.
References
PNB-001 Technical Support Center: Stability and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and storage of PNB-001. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: Formulation development, stability, and physicochemical characterization studies have demonstrated that this compound is a highly stable compound with ideal physicochemical properties.[1] While specific quantitative data from long-term stability studies on the solid form is not publicly available, the compound has undergone extensive testing for use in clinical trials, indicating a stable profile under controlled conditions.
Q2: What are the recommended storage conditions for solid this compound?
A2: While detailed storage conditions for the solid compound are not explicitly stated in the available documentation, general best practices for storing solid analytical standards and active pharmaceutical ingredients should be followed. It is advisable to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a tightly sealed container is recommended to minimize potential degradation.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For prepared stock solutions of this compound, the following storage conditions are recommended:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
It is crucial to protect stock solutions from light.
Q4: How should I prepare solutions of this compound?
A4: this compound has a reported solubility of ≥ 2.5 mg/mL in the following solvent systems:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: 10% DMSO and 90% Corn Oil.
To prepare solutions, add each solvent sequentially and ensure the solution is clear. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected degradation of this compound in experiments. | - Improper storage of solid compound or stock solutions.- Exposure to light, high temperatures, or extreme pH.- Incompatibility with other experimental reagents. | - Ensure this compound is stored according to the recommended guidelines.- Prepare fresh solutions for each experiment.- Protect solutions from light and maintain appropriate temperature control.- Conduct small-scale compatibility tests with other reagents if unsure. |
| Precipitation of this compound during solution preparation or storage. | - Exceeding the solubility limit in the chosen solvent.- Temperature fluctuations affecting solubility.- Interaction with other components in the formulation. | - Do not exceed the recommended concentration of ≥ 2.5 mg/mL.- Use gentle heating or sonication to aid dissolution.- If precipitation occurs upon cooling, consider preparing a fresh solution or storing it at a controlled room temperature for immediate use. |
| Inconsistent experimental results. | - Inaccurate concentration of this compound solution due to degradation or precipitation.- Pipetting errors during solution preparation. | - Verify the integrity of the stock solution. If in doubt, prepare a fresh stock.- Ensure accurate and calibrated pipettes are used for all dilutions.- Perform a concentration verification using a suitable analytical method if possible. |
Experimental Protocols
While specific, detailed stability and analytical method development protocols for this compound are not publicly available, the following are general methodologies that are typically employed for such assessments. These are provided for informational purposes and should be adapted as needed.
Forced Degradation Study Protocol (General Example)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Caption: General workflow for a forced degradation study.
Stability-Indicating HPLC Method Development (General Workflow)
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is as a selective antagonist of the Cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor.
Caption: Antagonistic action of this compound on the CCK-B receptor.
References
Troubleshooting PNB-001 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNB-001. Our goal is to help you navigate potential experimental variability and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class new chemical entity that functions as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2] This dual activity contributes to its anti-inflammatory, immunomodulatory, analgesic, and antipyretic properties.[1] It has been shown to act on inflammatory cytokines through the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.[1]
Q2: What are the known therapeutic indications for this compound?
This compound has been investigated for several therapeutic areas, including COVID-19, inflammatory bowel disease (IBD), inflammatory pain, and small cell lung cancer.[3]
Q3: What is the stability and solubility of this compound?
Preclinical studies have indicated that this compound is highly stable with ideal physicochemical properties. For experimental use, it is recommended to consult the manufacturer's specific instructions for solvent and storage conditions to minimize variability.
Q4: What are some key findings from this compound clinical trials?
Phase I clinical trials involving 74 healthy subjects found this compound to be safe over a dose range of 25-1500 mg. A Phase II trial in patients with moderate COVID-19 showed that this compound, in combination with standard care, resulted in significant clinical improvement. The study also highlighted its immunomodulatory effects, with a significant reduction in inflammatory markers like ESR, CRP, and IL-6.
Troubleshooting Experimental Variability
Variability in in-vitro experiments can arise from multiple sources. This section provides guidance on common issues that may be encountered when working with this compound.
Issue 1: Inconsistent anti-inflammatory effects observed between experiments.
-
Potential Cause 1: Cell Culture Conditions. Cellular stress due to factors like passage number, confluency, and media composition can alter cellular responses to this compound.
-
Recommendation: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure confluency is optimal and consistent at the time of treatment.
-
-
Potential Cause 2: Agonist/Antagonist Concentration. The dual action of this compound as a CCK-A agonist and CCK-B antagonist means the net effect can be sensitive to the concentration used.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
-
-
Potential Cause 3: Variability in Reagents. Lot-to-lot variability in media, serum, or other reagents can impact cellular health and response.
-
Recommendation: Qualify new lots of critical reagents to ensure consistency with previous experiments.
-
Issue 2: High levels of unexpected cytotoxicity.
-
Potential Cause 1: Solvent Toxicity. The solvent used to dissolve this compound may be toxic to the cells at the final concentration used.
-
Recommendation: Always include a vehicle control (solvent alone) in your experiments to assess solvent-related toxicity. Test different biocompatible solvents if necessary.
-
-
Potential Cause 2: Off-target Effects at High Concentrations. While generally found to be safe, very high concentrations of any compound can lead to off-target effects and cytotoxicity.
-
Recommendation: Refer to dose-response studies and stay within the established therapeutic window for your experiments.
-
Issue 3: Poor reproducibility of results across different lab members or sites.
-
Potential Cause 1: Differences in Protocol Execution. Minor variations in incubation times, pipetting techniques, and cell handling can lead to significant differences in results.
-
Recommendation: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all experiments involving this compound.
-
-
Potential Cause 2: Equipment Calibration. Discrepancies in the calibration of equipment such as pipettes, incubators, and plate readers can introduce variability.
-
Recommendation: Ensure all laboratory equipment is regularly calibrated and maintained.
-
Data Summary
Preclinical Pharmacokinetics of this compound
| Parameter | Value | Species | Reference |
| Half-life (liver microsome) | 1.20 min | Rat | |
| Half-life (liver microsome) | ~12 min | Dog, Human | |
| Peak Plasma Concentration (Tmax) | 40 min | Rat (20 mg/kg, oral) | |
| Bioavailability | Relatively low | Rat | |
| Plasma Protein Binding | 97% | Rat, Human |
Phase II Clinical Trial in Moderate COVID-19 Patients
| Parameter | This compound + Best Care | Best Care Alone | P-value | Reference |
| Clinical Improvement (WHO Ordinal Scale) | Significant Improvement | - | 0.042 | |
| Time to 50% off Oxygen | Day 6 | Day 8 | - | |
| Lymphocyte Count | Increased to reference range | - | 0.032 | |
| Neutrophil Count | Reduced | - | 0.013 |
Experimental Protocols & Methodologies
1. In-vitro Anti-inflammatory Assay (LPS-induced cytokine release)
This protocol is a general guideline for assessing the anti-inflammatory effects of this compound on peripheral blood mononuclear cells (PBMCs).
-
Cell Seeding: Plate human PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Pre-treatment: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the cells and incubate for 1 hour at 37°C, 5% CO2. Include a vehicle control.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Cytokine Analysis: Collect the supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the vehicle control and plot the dose-response curve for this compound.
2. Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound.
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
References
PNB-001 safety pharmacology and toxicology profile
PNB-001 Technical Support Center
This resource provides researchers, scientists, and drug development professionals with essential information regarding the safety pharmacology and toxicology profile of this compound (also known as Baladol® or GPP-Balacovin).
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound based on non-clinical studies?
A: Non-clinical studies in rats and dogs have demonstrated a favorable and high level of safety for this compound.[1] Key findings from toxicology and safety pharmacology studies indicate that the compound is well-tolerated, with doses selected for these studies being 50 to 100 times higher than the efficacy dose.[2] These studies were conducted under Good Laboratory Practice (GLP) conditions in accordance with ICH guidelines.[2]
Q2: What is the acute toxicity of this compound in animals?
A: In Sprague Dawley (SD) rats, the Maximum Tolerated Dose (MTD) for both sexes was found to be 2000 mg/kg body weight when administered orally. The LD50 was determined to be greater than 2000 mg/kg/day.[1]
Q3: Has this compound shown any genotoxicity or mutagenicity?
A: No, this compound has not shown evidence of genotoxicity. Genetic toxicity studies, including in vitro and in vivo chromosomal aberration assays, indicated that this compound did not induce any mutations or chromosomal rearrangements.[1] These tests were conducted at concentrations up to 2500 µ g/plate and 250 µg/ml, respectively.
Q4: What are the findings from repeat-dose toxicology studies?
A: In a 28-day oral administration study in SD rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 300 mg/kg/day. Throughout this study, there were no treatment-related clinical signs, mortalities, or changes in body weight, feed intake, hematology, clinical chemistry, or urine parameters up to the 300 mg/kg dose. Similarly, a 28-day toxicity study in dogs showed no treatment-related mortality or other adverse effects at doses up to 200 mg/kg.
Q5: What is known about the safety pharmacology of this compound?
A: Safety pharmacology studies covering cardiac, renal, respiratory, and neurological systems have demonstrated a high level of safety. Studies conducted at a dose of 80 mg/kg showed no adverse events.
Q6: Does this compound interact with Cytochrome P450 (CYP) enzymes?
A: this compound has a low potential for drug-drug interactions mediated by CYP enzymes. In vitro studies showed that it did not inhibit major CYP enzymes such as Cyp3A4, Cyp2C9, and Cyp1A2 up to a concentration of 10 µM, and Cyp2C19 up to 3 µM.
Troubleshooting Guide
Issue: Unexpected inflammatory response observed in an animal model.
-
Possible Cause: this compound is a Cholecystokinin (CCK) receptor antagonist and has demonstrated potent anti-inflammatory properties. An unexpected inflammatory response could be related to the specific animal model, the vehicle used for administration, or other experimental variables.
-
Recommendation:
-
Review the experimental protocol to ensure correct dosing and administration.
-
Verify the purity and stability of the this compound compound.
-
Consider the pro-inflammatory stimulus used in your model. This compound has been shown to be effective in an indomethacin-induced inflammatory bowel disease (IBD) model and an LPS-induced lung inflammation model.
-
Ensure the vehicle control group is behaving as expected.
-
Issue: Inconsistent pharmacokinetic (PK) results.
-
Possible Cause: Pharmacokinetic parameters of this compound can be influenced by factors such as food intake. A clinical study in humans found that a high-fat meal increased Cmax and AUC approximately 5-fold and 4-fold, respectively. Dose proportionality has also been noted to be non-linear over a wide dose range.
-
Recommendation:
-
Standardize feeding conditions for all experimental animals. Note that this compound has a short half-life in rat liver microsomes (1.20 min).
-
Review the dose levels being used. In rats, Tmax was observed at 0.5 hours for both males and females across doses of 75, 150, and 300 mg/kg.
-
Ensure the bioanalytical method is validated and sensitive enough to detect the expected concentrations.
-
Quantitative Data Summary
Table 1: Key Non-Clinical Toxicology & Safety Values for this compound
| Parameter | Species | Value | Study Type |
| LD50 | Rat (SD) | >2000 mg/kg/day | Acute Oral Toxicity |
| MTD | Rat (SD) | 2000 mg/kg | Acute Oral Toxicity |
| NOAEL | Rat (SD) | 300 mg/kg/day | 28-Day Repeat Dose |
| NOAEL | Dog | 200 mg/kg/day | 28-Day Repeat Dose |
| Genotoxicity | In vitro | Non-mutagenic up to 2500 µ g/plate | Ames Test |
| Chromosomal Aberration | In vitro/In vivo | No aberrations up to 250 µg/ml | Cytotoxicity Assay |
| CYP Inhibition | In vitro | No inhibition up to 10 µM | Enzyme Inhibition Assay |
| Safety Pharmacology | Rat | No adverse events at 80 mg/kg | Core Battery |
Experimental Protocols & Workflows
General Workflow for Non-Clinical Safety Assessment of this compound
This diagram illustrates the logical progression of non-clinical safety studies typically performed for a new chemical entity like this compound, from initial in vitro screening to in vivo repeat-dose studies.
Caption: Logical workflow for non-clinical safety and toxicology evaluation of this compound.
Methodology: 28-Day Repeat-Dose Oral Toxicity Study in Rats
-
Test System: Sprague Dawley (SD) rats.
-
Groups: Multiple groups of male and female rats receiving this compound at various dose levels (e.g., 75, 150, and 300 mg/kg) and a control group receiving the vehicle.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for mortality and signs of toxicity.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Hematology & Clinical Chemistry: Blood samples collected at termination to assess parameters including coagulation and urine analysis.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. Organ weights are recorded, and tissues are collected for gross and histopathological examination.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL), which was found to be 300 mg/kg/day in this study.
References
Validation & Comparative
PNB-001 vs. Prednisolone: A Comparative Analysis in Preclinical IBD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel therapeutic candidate PNB-001 and the established corticosteroid prednisolone for the treatment of Inflammatory Bowel Disease (IBD), based on available preclinical data. The focus is on their respective mechanisms of action, efficacy in validated animal models, and the experimental protocols underpinning these findings.
Executive Summary
This compound, a novel cholecystokinin (CCK) receptor antagonist, has demonstrated significant anti-inflammatory effects in a preclinical rat model of indomethacin-induced IBD.[1][2] Qualitative reports suggest its efficacy is comparable to, and potentially better than, the standard-of-care corticosteroid, prednisolone.[2][3] While specific quantitative data from direct head-to-head studies is limited in the public domain, this guide synthesizes the available information to provide a comprehensive overview for research and development professionals.
Mechanism of Action
This compound: this compound is an isoform-selective antagonist of the cholecystokinin B (CCK2) receptor, with a binding affinity of 20 nM.[1] It is reported to be 10 times more potent than the standard CCK2 gastrin antagonist, L-365,260. The rationale for its use in IBD stems from the observation that IBD patients have higher and sustained secretion of CCK after meals. By blocking the CCK2 receptor, this compound is thought to mitigate the inflammatory cascade associated with IBD.
Prednisolone: Prednisolone is a synthetic glucocorticoid that functions by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. Its potent anti-inflammatory effects are primarily achieved by repressing the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, and by upregulating the expression of anti-inflammatory proteins.
Efficacy in IBD Models
A key preclinical study compared the efficacy of this compound and prednisolone in a rat model of indomethacin-induced IBD.
Table 1: Qualitative Efficacy Comparison in Indomethacin-Induced IBD Rat Model
| Parameter | This compound (5 mg/kg and 20 mg/kg, p.o.) | Prednisolone (10 mg/kg, p.o.) | Source |
| Reduction of Inflammation and Damage | "Extremely effective" in reducing inflammation- and IBD-dependent damage. | Positive control, effect was comparable to this compound at 5 mg/kg. | |
| Reversal of Pathological Changes | "Completely reversed" gross pathological changes and histopathological observations. | Standard treatment for IBD flares. | |
| Dose-Dependent Effect | The reversal effect was dose-dependent. | Established dose-response for anti-inflammatory effects. |
Table 2: Expected Quantitative Endpoints in IBD Models (Data Not Available for Direct Comparison)
While specific quantitative data for a direct comparison is not available in the reviewed sources, the following table outlines the typical parameters measured in preclinical IBD studies.
| Endpoint | This compound | Prednisolone | Control (IBD) | Healthy Control |
| Disease Activity Index (DAI) | Expected to be significantly lower than IBD control. | Expected to be significantly lower than IBD control. | High score | Low to zero score |
| Myeloperoxidase (MPO) Activity | Expected to be significantly lower than IBD control. | Expected to be significantly lower than IBD control. | High activity | Low activity |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Expected to be significantly lower than IBD control. | Expected to be significantly lower than IBD control. | High levels | Low levels |
| Histopathology Score | Expected to be significantly lower than IBD control. | Expected to be significantly lower than IBD control. | High score | Low to zero score |
Experimental Protocols
Indomethacin-Induced IBD Model in Rats
This widely used model mimics several features of human IBD, particularly Crohn's disease.
Workflow:
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
IBD Induction: IBD is induced by subcutaneous injection of indomethacin (e.g., 7.5 mg/kg) on two consecutive days.
-
Treatment Groups: Animals are randomized into different groups: a vehicle control group, this compound treatment groups (5 mg/kg and 20 mg/kg, orally), and a prednisolone positive control group (e.g., 10 mg/kg, orally).
-
Monitoring: Key parameters such as body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, animals are euthanized. The colon is excised to measure its length and weight. Tissue samples are collected for:
-
Gross Pathological Scoring: Visual assessment of ulceration and inflammation.
-
Histopathological Analysis: Microscopic examination of tissue sections stained with Hematoxylin and Eosin (H&E) to evaluate the severity of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Assay: A biochemical assay to quantify neutrophil infiltration in the colon tissue, a marker of inflammation.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in colon tissue homogenates using methods like ELISA.
-
Signaling Pathways
This compound Signaling Pathway
This compound acts as an antagonist at the CCK2 receptor, thereby blocking the downstream signaling cascades initiated by ligands like gastrin and cholecystokinin.
References
Comparative Efficacy of PNB-001 and Tramadol for Pain: A Research and Development Guide
This guide provides a comparative analysis of the preclinical analgesic efficacy of PNB-001 and tramadol, targeted at researchers, scientists, and drug development professionals. The information is based on available preclinical data, as no head-to-head human clinical trials for pain have been identified.
Executive Summary
This compound is an investigational drug candidate with a novel mechanism of action as a cholecystokinin (CCK) receptor antagonist, exhibiting both analgesic and anti-inflammatory properties in preclinical models. Tramadol is a well-established centrally acting analgesic with a dual mechanism involving weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake. Preclinical studies suggest that this compound has comparable or potentially superior analgesic efficacy to tramadol in various animal models of pain.
Data Presentation: Preclinical Efficacy
The following table summarizes the comparative preclinical data for this compound and tramadol in established rodent models of pain.
| Experimental Model | Species | This compound Dose | Tramadol Dose | Outcome | Source(s) |
| Hot Plate Test | Mice | 0.5 mg/kg (i.p.) | 40 mg/kg | This compound was as effective as tramadol in increasing the latency of paw withdrawal. | [1] |
| Tail-Flick Test | Mice | 0.5 mg/kg | 40 mg/kg | The increase in latency period with this compound was comparable to that observed with tramadol. | [1] |
| Sustained Pain Tolerance | Rats | Oral Administration | Not Specified | This compound demonstrated sustained pain tolerance that was comparable or superior to the effect observed with tramadol. | [2] |
| Formalin-Induced Pain (Phase II - Inflammatory) | Rats | Not Specified | Not Compared | This compound was effective at all tested doses and was superior to morphine. |
Mechanism of Action and Signaling Pathways
This compound: this compound is a cholecystokinin (CCK) receptor antagonist, with a high affinity for the CCK-B (also known as CCK2) receptor.[1][2] The analgesic effect of CCK-B receptor antagonists is thought to be mediated by the modulation of endogenous opioid systems and the reduction of anti-analgesic effects of CCK in the central nervous system. CCK is known to have anti-opioid activity, and by blocking its action, this compound may enhance the effects of endogenous opioids.
Tramadol: Tramadol exerts its analgesic effects through a dual mechanism of action. It is a weak agonist at the µ-opioid receptor, and it also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system, which enhances the descending inhibitory pain pathways.
Experimental Protocols
Detailed experimental protocols for the direct comparative studies between this compound and tramadol are not fully available in the public domain. However, based on standard pharmacological testing procedures, the following generalized methodologies are described for the key experiments cited.
Hot Plate Test
-
Objective: To assess the response to a thermal pain stimulus.
-
Apparatus: A heated plate with a controlled temperature (typically 55 ± 0.5°C).
-
Procedure:
-
Animals (typically mice or rats) are individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Baseline latency is determined before drug administration.
-
The test substance (this compound or tramadol) is administered, and the latency is measured at predefined time points post-administration.
-
-
Endpoint: Increase in the latency to respond compared to baseline and vehicle-treated controls.
Tail-Flick Test
-
Objective: To measure the spinal reflex response to a thermal stimulus.
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
The animal (typically a mouse or rat) is gently restrained.
-
The radiant heat source is focused on a specific portion of the tail.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time is employed to prevent tissue injury.
-
Baseline latency is measured before treatment.
-
The test compound is administered, and latencies are recorded at various time intervals.
-
-
Endpoint: Increase in tail-flick latency compared to baseline and control groups.
Formalin-Induced Pain Model
-
Objective: To assess the response to a persistent chemical nociceptive stimulus, which has two distinct phases: an early neurogenic phase and a later inflammatory phase.
-
Procedure:
-
A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.
-
The animal is then placed in an observation chamber.
-
Nociceptive behaviors (e.g., licking, biting, or flinching of the injected paw) are observed and quantified over a period of time (e.g., 0-60 minutes).
-
The observation period is typically divided into two phases: Phase I (e.g., 0-5 minutes) and Phase II (e.g., 15-40 minutes).
-
Test compounds are administered prior to the formalin injection.
-
-
Endpoint: Reduction in the duration or frequency of nociceptive behaviors in either phase compared to the control group.
Clinical Perspective and Future Directions
While preclinical data for this compound is promising, it is crucial to note the absence of direct comparative clinical trials against tramadol or other analgesics for pain indications in humans. Phase I studies in healthy volunteers have shown that this compound is safe and well-tolerated. Clinical trials for this compound have primarily focused on its anti-inflammatory and immunomodulatory effects in the context of COVID-19 and inflammatory bowel disease.
For tramadol, extensive clinical data is available, establishing its efficacy for moderate to moderately severe pain, alongside a well-documented side-effect profile that includes dizziness, nausea, constipation, and the risk of serotonin syndrome and seizures.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information on this compound is based on preclinical and early-phase clinical research and has not been approved by regulatory agencies for the treatment of pain.
References
A Comparative Analysis of PNB-001 and Dexamethasone in the Management of COVID-19
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PNB-001 and dexamethasone, two therapeutic agents investigated for the treatment of COVID-19. The information is based on available preclinical and clinical data, with a focus on their respective mechanisms of action, efficacy, and safety profiles as reported in independent studies.
Disclaimer: No head-to-head clinical trials directly comparing this compound and dexamethasone for the treatment of COVID-19 have been published. The following comparison is based on data from separate clinical trials, which may have different patient populations, standards of care, and study designs. Therefore, direct cross-trial comparisons should be interpreted with caution.
Executive Summary
This compound, a novel first-in-class cholecystokinin A (CCK-A) agonist and cholecystokinin B (CCK-B) antagonist, has been investigated for its anti-inflammatory and immune-stimulating properties in moderate COVID-19. Dexamethasone, a well-established corticosteroid, has been widely used to suppress the hyperinflammatory immune response, or "cytokine storm," associated with severe COVID-19. While both agents aim to mitigate the inflammatory damage in COVID-19, they operate through distinct signaling pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative data from the respective clinical trials of this compound and dexamethasone in COVID-19 patients.
Table 1: Efficacy Data
| Outcome Measure | This compound + Standard of Care (Phase 2 Trial)[1][2] | Dexamethasone (RECOVERY Trial)[3][4] |
| Primary Endpoint | Significant clinical improvement on the 8-point WHO Ordinal Scale from baseline to day 15 (P=0.042)[2] | Reduction in 28-day mortality |
| Mortality | 1 death in this compound arm vs. 2 deaths in Best Care arm by Day 28 (HR: 2.0; P=0.56) | Reduced 28-day mortality in patients on invasive mechanical ventilation (29.3% vs. 41.4%) and those receiving oxygen only (23.3% vs. 26.2%) |
| Hospitalization Duration | Shorter duration of hospitalization; on day 15, 1 patient hospitalized in this compound arm vs. 5 in Best Care arm (P=0.048) | Data on hospitalization duration not a primary outcome, but a greater probability of discharge within 28 days was observed |
| Oxygen Supplementation | Shorter duration of supplemental oxygen; 50% of patients off oxygen on day 6 in this compound arm vs. day 8 in Best Care arm | Significant mortality benefit in patients requiring oxygen |
| Other Efficacy Markers | Significant improvement in mean Chest X-ray score (P=0.032). Significant reduction in inflammatory markers (ESR, CRP, IL-6, N/L ratio) by Day 15. | No benefit and possible harm in patients not requiring oxygen. |
Table 2: Safety and Tolerability
| Adverse Events | This compound + Standard of Care (Phase 2 Trial) | Dexamethasone (RECOVERY Trial) |
| Reported Adverse Events | 11 adverse events in the this compound arm vs. 13 in the Best Care arm. None of the 11 were related to this compound. | The RECOVERY trial's preliminary report did not provide a detailed breakdown of adverse events but noted the well-known side effects of corticosteroids. |
| Overall Safety Profile | Better overall safety profile in the this compound arm compared to the Best Care arm. | Long-term and high-dose corticosteroid use is associated with risks such as hyperglycemia, secondary infections, and psychiatric effects. |
Experimental Protocols
This compound Phase 2 Clinical Trial
-
Study Design: A multi-center, randomized, parallel-group, comparative, open-label study.
-
Participants: 40 patients with moderate COVID-19 infection.
-
Intervention: Patients were randomized to receive either this compound 100 mg orally three times a day with Best Care (BC) or Best Care alone.
-
Primary Endpoint: Change in the 8-point WHO Ordinal Scale score for COVID-19 from baseline to day 15.
-
Key Secondary Endpoints: Mortality rate by Day 28, duration of hospitalization, duration of supplemental oxygen, and changes in inflammatory markers (ESR, CRP, IL-6, and N/L ratio).
Dexamethasone in the RECOVERY Trial
-
Study Design: A randomized, controlled, open-label, adaptive platform trial.
-
Participants: Hospitalized patients with clinically suspected or laboratory-confirmed COVID-19.
-
Intervention: Patients were randomized to receive either oral or intravenous dexamethasone (6 mg once daily) for up to 10 days or usual care alone.
-
Primary Endpoint: 28-day mortality.
-
Key Secondary Endpoints: Time to discharge from the hospital and, among patients not receiving invasive mechanical ventilation at randomization, the composite outcome of invasive mechanical ventilation or death.
Signaling Pathways and Mechanisms of Action
This compound: A Dual-Action Anti-Inflammatory and Immune Modulator
This compound's mechanism of action is reported to be through its activity as a cholecystokinin A (CCK-A) receptor agonist and a cholecystokinin B (CCK-B)/gastrin receptor antagonist. This dual action is thought to exert anti-inflammatory and immune-stimulating effects through the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.
Caption: this compound's dual receptor activity and downstream effects.
Dexamethasone: A Potent Glucocorticoid Receptor Agonist
Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of a wide range of genes.
Caption: Dexamethasone's mechanism via glucocorticoid receptor signaling.
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for the clinical trials of both this compound and dexamethasone in hospitalized COVID-19 patients.
Caption: Generalized workflow for the COVID-19 clinical trials.
Conclusion
Based on the available data from separate clinical trials, both this compound and dexamethasone have shown potential benefits in the management of COVID-19, albeit in different patient populations and through distinct mechanisms. This compound demonstrated clinical improvement in patients with moderate COVID-19, coupled with a favorable safety profile. Dexamethasone has been proven to reduce mortality in severe and critical COVID-19 patients requiring respiratory support.
The absence of a direct head-to-head trial makes it impossible to definitively compare the efficacy and safety of this compound and dexamethasone. Future research, including direct comparative studies, would be invaluable to ascertain the relative therapeutic value of these two agents and their optimal placement in the treatment paradigm for COVID-19. Researchers and drug development professionals should consider the distinct mechanisms of action and the specific patient populations studied when evaluating these two compounds.
References
PNB-001: A Novel Anti-Inflammatory Agent – A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of PNB-001, a novel investigational drug, with the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following sections detail the mechanism of action, preclinical efficacy data, and experimental protocols for key inflammatory models, offering an objective assessment of this compound's potential.
Mechanism of Action: A Differentiated Approach
This compound is a first-in-class small molecule that functions as a Cholecystokinin (CCK) receptor modulator, exhibiting agonist activity at the CCK-A receptor and antagonist activity at the CCK-B receptor.[1] This dual mechanism contributes to its anti-inflammatory and immunomodulatory properties.[1] The proposed signaling pathway suggests that by modulating these receptors, this compound can influence downstream inflammatory cascades.
In contrast, Indomethacin, a conventional NSAID, exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
Preclinical Efficacy: Comparative Data
To evaluate the anti-inflammatory potential of this compound, its effects are compared with Indomethacin in three standard preclinical models: Lipopolysaccharide (LPS)-induced pyrexia, Carrageenan-induced paw edema, and Acetic acid-induced writhing.
Lipopolysaccharide (LPS)-Induced Pyrexia
This model assesses the antipyretic (fever-reducing) activity of a compound. Fever is induced by the administration of LPS, a component of the outer membrane of Gram-negative bacteria.
| Compound | Dose | Animal Model | Effect on Pyrexia | Reference |
| This compound | Not specified in direct comparison | Not specified | Claimed to be 20 times more potent than Aspirin | [2] |
| Indomethacin | 20 mg/kg | Rat | Completely abolished LPS-induced hyperthermia | [3] |
Carrageenan-Induced Paw Edema
This is a widely used model to screen for acute anti-inflammatory activity. Edema (swelling) is induced by injecting carrageenan into the paw of a rodent.
| Compound | Dose | Animal Model | Inhibition of Paw Edema (%) | Reference |
| This compound | Data not available in direct comparison with Indomethacin. This compound has been shown to be highly effective in reducing inflammation in other models. | - | - | - |
| Indomethacin | 5 mg/kg | Rat | Significant inhibition | [4] |
| Indomethacin | 10 mg/kg | Mouse | Significant inhibition |
Acetic Acid-Induced Writhing Test
This model evaluates the peripheral analgesic (pain-relieving) activity of a compound. Writhing (abdominal constrictions) is induced by the intraperitoneal injection of acetic acid.
| Compound | Dose | Animal Model | Inhibition of Writhing (%) | Reference |
| This compound | Data not available in direct comparison with Indomethacin. This compound was effective in all doses in the inflammatory pain stage of the formalin test and superior to morphine. | - | - | - |
| Indomethacin | 10 mg/kg | Mouse | 51.23% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Lipopolysaccharide (LPS)-Induced Pyrexia Protocol
-
Animal Model: Male Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Baseline Temperature: The basal rectal temperature of each animal is recorded using a digital thermometer.
-
Drug Administration: Animals are divided into groups and treated with the vehicle, this compound, or Indomethacin at the desired doses, typically via oral or intraperitoneal (i.p.) route.
-
Induction of Pyrexia: After a specific period (e.g., 1 hour) to allow for drug absorption, pyrexia is induced by an i.p. injection of Lipopolysaccharide (e.g., 250 µg/kg).
-
Temperature Measurement: Rectal temperature is measured at regular intervals (e.g., every hour for up to 24 hours) post-LPS injection.
-
Data Analysis: The changes in body temperature from the baseline are calculated and compared between the different treatment groups.
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: Animals receive the vehicle, this compound, or Indomethacin orally or i.p.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured again at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test Protocol
-
Animal Model: Swiss albino mice are commonly used.
-
Drug Administration: Animals are pre-treated with the vehicle, this compound, or Indomethacin.
-
Induction of Writhing: After a defined period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).
-
Observation: Immediately after the acetic acid injection, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a specific duration (e.g., 20 minutes).
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Conclusion
The available preclinical data suggests that this compound is a potent anti-inflammatory agent with a novel mechanism of action centered on the modulation of CCK receptors. While direct comparative studies with Indomethacin in the standardized models of LPS-induced pyrexia, carrageenan-induced paw edema, and acetic acid-induced writhing are not yet published, the existing evidence points to its significant anti-inflammatory and analgesic properties. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound in the management of inflammatory conditions. The detailed protocols provided herein offer a framework for such future investigations.
References
- 1. pnbvesper.com [pnbvesper.com]
- 2. expresspharma.in [expresspharma.in]
- 3. Protective role of indomethacin on lipopolysaccharide-stimulated fever induction and cerebral catecholamine biosynthesis in Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PNB-001 and Other Cholecystokinin-2 (CCK2) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PNB-001, a novel cholecystokinin-2 (CCK2) receptor antagonist, with other prominent compounds in its class, including L-365,260, YF476 (Netazepide), Z-360, and Proglumide. The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this compound in various therapeutic areas.
Introduction to CCK2 Receptor Antagonism
The cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a G-protein coupled receptor that plays a crucial role in various physiological processes. It is primarily found in the brain and the gastrointestinal tract. In the stomach, it mediates gastrin-stimulated acid secretion. In the central nervous system, it is implicated in anxiety, pain perception, and other neurological functions. Consequently, CCK2 receptor antagonists are being investigated for their therapeutic potential in conditions such as gastroesophageal reflux disease (GERD), pancreatic cancer, inflammatory bowel disease (IBD), and pain management.[1][2]
This compound is a recently developed, potent, and selective CCK2 receptor antagonist.[1] This guide will objectively compare its performance characteristics with other well-established and investigational CCK2 receptor antagonists, supported by available preclinical and clinical data.
Comparative Analysis of Binding Affinity and Selectivity
The binding affinity and selectivity of a drug for its target receptor are critical determinants of its potency and potential for off-target side effects. The following table summarizes the available data on the binding affinities of this compound and other CCK2 receptor antagonists for both CCK2 and CCK1 receptors.
| Compound | CCK2 Receptor Affinity (Ki/IC50, nM) | CCK1 Receptor Affinity (Ki/IC50, nM) | Selectivity (CCK1/CCK2) | Species/Assay Condition | Reference(s) |
| This compound | 20 (IC50) | ~9000 (IC50) | ~450-fold | Not specified | [1][3] |
| L-365,260 | 1.9 - 2.3 (Ki) | 280 (IC50) | ~140-fold | Guinea pig brain/stomach | |
| YF476 (Netazepide) | 0.068 - 0.19 (Ki) | ~279 (Ki, calculated from selectivity) | ~4100-fold | Rat brain, cloned human CCK2R | |
| Z-360 | 0.47 (Ki) | 316 (Ki) | ~672-fold | Recombinant human CCK2R | |
| Proglumide | Low Affinity (µM range) | Low Affinity (µM range) | Non-selective | Not specified |
Note: Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.
In Vivo Efficacy: A Comparative Overview
Evaluating the in vivo performance of these antagonists provides crucial insights into their therapeutic potential. The following table summarizes key in vivo findings for this compound and its comparators in various preclinical models.
| Compound | Experimental Model | Key Findings | Dosage | Reference(s) |
| This compound | Indomethacin-induced IBD (Rat) | Significantly reduced inflammation and damage to gastrointestinal tissues. | 5 and 20 mg/kg, p.o. | |
| Formalin-induced pain (Rat) | Effective in both neuropathic and inflammatory pain phases. | Not specified | ||
| L-365,260 | Pentagastrin-stimulated gastric acid secretion (Rat) | Dose-dependent inhibition of acid secretion. | ED50 = 0.9 mg/kg, p.o. | |
| YF476 (Netazepide) | Pentagastrin-stimulated gastric acid secretion (Dog) | Potent and long-lasting inhibition of acid secretion. | ED50 = 0.020 µmol/kg, p.o. | |
| Z-360 | Pancreatic cancer xenograft (Mouse) | Inhibited tumor growth and prolonged survival in combination with gemcitabine. | Not specified |
Disclaimer: The in vivo data presented here are from different studies and experimental models. A direct head-to-head comparison of the efficacy of these compounds under identical conditions is not available in the public domain. Therefore, this information should be interpreted with caution.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
CCK2 Receptor Signaling Pathway
Activation of the CCK2 receptor by its endogenous ligands, gastrin and cholecystokinin (CCK), triggers a cascade of intracellular signaling events. The diagram below illustrates the major pathways involved.
Caption: CCK2 Receptor Signaling Cascade.
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a CCK2 receptor antagonist in a disease model.
Caption: In Vivo Efficacy Study Workflow.
Detailed Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols used in key studies cited in this guide, based on available information.
Radioligand Binding Assay for CCK2 Receptor
-
Objective: To determine the binding affinity of test compounds for the CCK2 receptor.
-
General Protocol:
-
Tissue/Cell Preparation: Membranes are prepared from tissues or cells expressing the CCK2 receptor (e.g., guinea pig brain or transfected cell lines).
-
Radioligand: A radiolabeled ligand, such as [³H]L-365,260 or ¹²⁵I-CCK8, is used.
-
Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Indomethacin-Induced Inflammatory Bowel Disease (IBD) in Rats (as per this compound studies)
-
Objective: To evaluate the anti-inflammatory effect of this compound in a rat model of IBD.
-
Protocol Summary:
-
Induction of IBD: IBD is induced in rats by the administration of indomethacin. The exact dose and administration schedule are not specified in the available literature.
-
Treatment: Animals are treated orally with this compound (5 and 20 mg/kg) or a positive control (prednisolone).
-
Assessment: The severity of IBD is assessed by monitoring gross pathological changes in the gastrointestinal tract and through histopathological examination of tissue samples.
-
Formalin-Induced Pain in Rats (as per this compound studies)
-
Objective: To assess the analgesic properties of this compound in a model of persistent pain.
-
Protocol Summary:
-
Induction of Pain: A dilute solution of formalin (concentration not specified) is injected into the plantar surface of the rat's hind paw. This induces a biphasic pain response: an early neurogenic phase followed by a later inflammatory phase.
-
Treatment: this compound or a standard analgesic (e.g., morphine) is administered to the animals.
-
Behavioral Assessment: Pain-related behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified during both phases of the test.
-
Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion
-
Objective: To determine the in vivo potency of CCK2 receptor antagonists in inhibiting gastric acid secretion.
-
General Protocol (Rat/Dog):
-
Animal Preparation: Animals are typically anesthetized and a gastric fistula is created to collect gastric secretions.
-
Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of pentagastrin.
-
Treatment: The test compound (e.g., L-365,260, YF476) is administered intravenously or orally at various doses.
-
Measurement of Acid Output: Gastric juice is collected at regular intervals, and the volume and acid concentration are measured to calculate the total acid output.
-
Data Analysis: The dose of the antagonist that produces a 50% inhibition of the maximal acid secretory response (ED50) is calculated.
-
Pancreatic Cancer Xenograft Model in Mice (as per Z-360 studies)
-
Objective: To evaluate the anti-tumor efficacy of Z-360.
-
Protocol Summary:
-
Cell Implantation: Human pancreatic cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.
-
Treatment: Once tumors are established, mice are treated with Z-360, often in combination with a standard chemotherapeutic agent like gemcitabine.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analyses, such as immunohistochemistry for markers of proliferation and apoptosis, may be performed. Survival of the animals is also a key endpoint.
-
Conclusion
This compound emerges as a potent and highly selective CCK2 receptor antagonist with promising preclinical activity in models of inflammatory bowel disease and pain. Its binding affinity is comparable to or surpasses that of some established antagonists, and it demonstrates high selectivity for the CCK2 receptor over the CCK1 receptor. While direct comparative in vivo efficacy studies are lacking, the available data suggest that this compound warrants further investigation as a potential therapeutic agent for a range of disorders mediated by the CCK2 receptor. This guide provides a foundation for researchers to contextualize the existing data on this compound and to design future studies to further elucidate its pharmacological profile and therapeutic potential.
References
- 1. pnbvesper.com [pnbvesper.com]
- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-Clinical Evaluation of CCK2 Antagonist this compound (4-Chloro-5-Hydroxy-1-Phenylethyl-5-Phenyl-1,5-Dihydro-Pyrrol-2-One) Towards The Design For A First-In-Man Clinical Trial | Journal of Pharmacology and Drug Metabolism | Open Access Journals | JScholar Publishers [jscholaronline.org]
PNB-001: A Head-to-Head Comparison with Standard of Care in Inflammatory Conditions and COVID-19
For Researchers, Scientists, and Drug Development Professionals
PNB-001 (also known as GPP-Balacovin) is an investigational first-in-class therapeutic agent with a dual mechanism of action, functioning as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2] This unique profile has positioned it as a candidate for a range of indications, including inflammatory diseases and viral infections. This guide provides an objective comparison of this compound's performance against current standards of care, supported by available preclinical and clinical data.
Overview of this compound's Mechanism of Action
This compound's therapeutic potential stems from its interaction with the cholecystokinin receptor system. Cholecystokinin (CCK) is a peptide hormone with two primary receptor subtypes, CCK-A and CCK-B, which are distributed throughout the gastrointestinal system and the central nervous system.[3] By selectively agonizing the CCK-A receptor and antagonizing the CCK-B receptor, this compound is thought to modulate inflammatory pathways.[1][2] The anti-inflammatory effects are believed to be mediated through the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.
Caption: this compound Signaling Pathway
Head-to-Head Comparison Data
Inflammatory Bowel Disease (IBD)
In a preclinical model of indomethacin-induced IBD in rats, this compound was compared against prednisolone, a standard corticosteroid treatment.
| Parameter | This compound (5 mg/kg) | This compound (20 mg/kg) | Prednisolone |
| Reduction in Inflammation | Effective | Extremely Effective | Positive Control |
| Reversal of IBD/Crohn's Disease Damage | Dose-dependent reversal | Complete reversal observed | - |
Experimental Protocol: Indomethacin-Induced IBD in Rats
A rat model of IBD was induced using indomethacin. This compound was administered orally at doses of 5 mg/kg and 20 mg/kg and compared to the positive control, prednisolone. The extent of inflammation and damage to gastrointestinal tissues was assessed through gross pathological changes and histopathological observations.
Caption: Preclinical IBD Experimental Workflow
COVID-19
A multi-center, randomized, open-label Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with moderate COVID-19 infection. The comparison was made against the "Best Care" (BC) available at the time.
| Outcome | This compound + Best Care (n=20) | Best Care Alone (n=20) | P-value |
| Clinical Improvement (WHO 8-point scale, Day 15) | Significant Improvement | - | 0.042 |
| Hospital Discharge by Day 14 | 19 patients | 15 patients | 0.0486 |
| Duration of Hospitalization (days) | 9.45 | 9.80 | - |
| Duration of Supplemental Oxygen (days) | 5.45 | 7.10 | - |
| Withdrawal from Supplemental Oxygen by Day 14 | 17 patients | 13 patients | 0.1441 |
Additionally, exploratory analysis of inflammatory markers showed a statistically significant reduction in IL-6, CRP, Neutrophil-Lymphocyte-Ratio (NLR), and Erythrocyte Sedimentation Rate (ESR) by Day 14 in the this compound group, demonstrating its anti-inflammatory and immunomodulatory properties. A planned Phase 2b trial intended to compare this compound with dexamethasone.
Experimental Protocol: Phase II COVID-19 Clinical Trial
A total of 40 patients with moderate COVID-19 infection were randomized into two arms. One arm received 100 mg of this compound orally along with Best Care (BC), and the other arm received BC alone. The primary endpoint was the change in the 8-point WHO Ordinal Scale score for COVID-19 from baseline to day 15.
Caption: COVID-19 Phase II Trial Workflow
Inflammatory and Neuropathic Pain
Preclinical studies have compared the analgesic effects of this compound to standard pain relief medications.
| Model | This compound Dose | Standard of Care | Efficacy Comparison |
| Formalin-induced Neuropathic and Inflammatory Pain (Rats) | - | Morphine | This compound was "extremely effective" |
| Tail-flick Assay (Mice) | 0.5 mg/kg | Tramadol (40 mg/kg) | Analogous latency period |
Experimental Protocol: Pain Models
-
Formalin-induced Pain: A dose-response curve of this compound (administered orally or intraperitoneally) was compared to morphine in a rat model of formalin-induced pain, which has two phases representing neuropathic and inflammatory pain.
-
Tail-flick Assay: The latency period for mice to withdraw their tails from a heat source was measured after the administration of 0.5 mg/kg of this compound and compared to the effect of 40 mg/kg of tramadol.
Safety and Tolerability
Phase I clinical trials involving 74 healthy subjects found this compound to be safe over a dose range of 25-1500 mg. Adverse events were generally mild, with one instance of vomiting and a transient increase in ALT at a high dose in one subject. In the Phase II COVID-19 trial, 11 adverse events were reported in 8 patients in the this compound arm compared to 13 AEs in 10 patients in the standard of care arm, with none of the AEs in the this compound group considered related to the study drug.
Summary
The available data suggests that this compound holds promise as a novel therapeutic agent with a favorable safety profile. In preclinical models of IBD and pain, it demonstrated efficacy comparable or superior to established standards of care like prednisolone and tramadol. In a Phase II clinical trial for moderate COVID-19, this compound, in conjunction with standard care, led to significant clinical improvements compared to standard care alone. Further larger-scale clinical trials are necessary to fully elucidate its therapeutic potential and confirm these initial findings.
References
Benchmarking PNB-001's Analgesic Properties Against Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of PNB-001, a novel non-opioid analgesic, with traditional opioid medications. The information is compiled from available preclinical data to assist researchers and drug development professionals in evaluating its potential as a therapeutic alternative.
Executive Summary
This compound is a first-in-class molecule with a unique dual mechanism of action, acting as a cholecystokinin (CCK) A (CCK-A) receptor agonist and a CCK B (CCK-B) receptor antagonist.[1] Preclinical studies have demonstrated its analgesic and anti-inflammatory properties across various pain models.[2] Notably, this compound has shown comparable or superior efficacy to certain opioids in these models, suggesting its potential as a potent non-opioid analgesic. This guide will delve into the available quantitative data, detail the experimental methodologies used in these assessments, and visualize the proposed signaling pathways.
Comparative Analgesic Efficacy
The analgesic effects of this compound have been evaluated in several standard preclinical pain models, including the formalin test, the hot plate test, and the tail-flick test. The following tables summarize the available comparative data.
| Compound | Dose | Route of Administration | Analgesic Effect | Animal Model | Source(s) |
| This compound | 0.5 mg/kg | Intraperitoneal (i.p.) | Comparable to 40 mg/kg Tramadol | Mouse | [3] |
| Tramadol | 40 mg/kg | Not specified | Standard comparator | Mouse | [3] |
Table 1: Comparative Efficacy of this compound and Tramadol in the Hot Plate Test. This test measures the response latency to a thermal stimulus, indicating the level of analgesia.
| Compound | Dose | Route of Administration | Analgesic Effect | Animal Model | Source(s) |
| This compound | 0.5 mg/kg | Intraperitoneal (i.p.) | Analogous to 40 mg/kg Tramadol | Mouse | [4] |
| Tramadol | 40 mg/kg | Not specified | Standard comparator | Mouse |
Table 2: Comparative Efficacy of this compound and Tramadol in the Tail-Flick Test. This assay assesses the spinal analgesic activity by measuring the latency of tail withdrawal from a thermal stimulus.
| Compound | Dose | Route of Administration | Phase I (Neurogenic Pain) | Phase II (Inflammatory Pain) | Animal Model | Source(s) |
| This compound | 1.5 mg/kg | Intraperitoneal (i.p.) | Effective | Superior to Morphine (at all tested doses) | Rat | |
| Morphine | Not specified | Not specified | Standard comparator | Standard comparator | Rat |
Table 3: Comparative Efficacy of this compound and Morphine in the Formalin Test. This model evaluates the response to a persistent chemical noxious stimulus, distinguishing between an initial neurogenic phase and a later inflammatory phase.
Mechanism of Action: Signaling Pathways
This compound's analgesic effect is attributed to its unique interaction with cholecystokinin (CCK) receptors. It acts as an agonist at the CCK-A receptor and an antagonist at the CCK-B receptor. In contrast, opioids exert their analgesic effects primarily through the activation of opioid receptors (mu, delta, and kappa).
Below are diagrams illustrating the proposed signaling pathways.
Caption: Proposed mechanism of this compound analgesic action.
Caption: Simplified opioid receptor signaling pathway for analgesia.
Experimental Protocols
The following are detailed methodologies for the key preclinical pain models used to assess the analgesic properties of this compound and opioids.
Formalin Test
The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are placed in a transparent observation chamber for a 30-minute acclimatization period.
-
A solution of 1-5% formalin (typically 50 µl for rats, 20 µl for mice) is injected subcutaneously into the plantar surface of one hind paw.
-
Nociceptive behaviors (licking, biting, and flinching of the injected paw) are observed and quantified.
-
Observations are recorded in two phases:
-
Phase I (0-5 minutes post-injection): Represents neurogenic pain resulting from direct activation of nociceptors.
-
Phase II (15-60 minutes post-injection): Represents inflammatory pain mediated by the release of inflammatory mediators and central sensitization.
-
-
-
Drug Administration: Test compounds (this compound, opioids, or vehicle) are administered at a predetermined time before the formalin injection (e.g., 30 minutes for intraperitoneal injection).
-
Endpoint: The total time spent exhibiting nociceptive behaviors in each phase is recorded and compared between treatment groups. A reduction in this time indicates an analgesic effect.
Hot Plate Test
The hot plate test is used to evaluate the analgesic effects of drugs against thermally induced pain.
-
Animals: Male Swiss albino mice or Sprague-Dawley rats.
-
Apparatus: A heated plate with the temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).
-
Procedure:
-
The baseline latency to a nociceptive response (paw licking, jumping) is determined for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are administered the test compound or vehicle.
-
At specific time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
-
Endpoint: An increase in the latency to respond compared to baseline and the vehicle-treated group indicates analgesia.
Tail-Flick Test
The tail-flick test is a classic method for assessing spinal-mediated analgesia.
-
Animals: Male Swiss albino mice or Wistar rats.
-
Apparatus: A device that applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the heat source.
-
The baseline reaction time (the time taken for the animal to "flick" its tail away from the heat) is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue injury.
-
The test compound or vehicle is administered.
-
The tail-flick latency is measured at various intervals after drug administration.
-
-
Endpoint: A significant increase in the tail-flick latency compared to the pre-drug baseline and the control group is indicative of an analgesic effect.
Conclusion
The available preclinical data suggests that this compound is a promising non-opioid analgesic with a distinct mechanism of action. Its efficacy in models of both neurogenic and inflammatory pain, with potency comparable or superior to established opioids like tramadol and morphine in certain assays, warrants further investigation. The unique dual modulation of CCK-A and CCK-B receptors may offer a novel therapeutic strategy for pain management, potentially avoiding the significant side effects and abuse potential associated with traditional opioids. Further dose-response studies and clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.
References
A Comparative Analysis of PNB-001 and Other Leading Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of immunomodulatory therapeutics is rapidly evolving, with a continuous influx of novel agents targeting a spectrum of inflammatory and autoimmune diseases. This guide provides a comparative analysis of PNB-001, a novel cholecystokinin (CCK) receptor antagonist, against a range of established and emerging immunomodulators. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer a comprehensive resource for researchers and drug development professionals.
This compound is a first-in-class small molecule that functions as a cholecystokinin A (CCK-A) receptor agonist and a cholecystokinin B (CCK-B) receptor antagonist.[1] This dual mechanism of action suggests a unique immunomodulatory profile, with potential applications in inflammatory bowel disease (IBD), COVID-19, and pain management. This guide will compare this compound with corticosteroids, TNF-alpha inhibitors, JAK inhibitors, and other key biologics to highlight its relative performance and potential therapeutic niche.
Comparative Efficacy of this compound and Other Immunomodulators
Preclinical Efficacy in Inflammatory Bowel Disease (IBD)
A key preclinical study evaluated the efficacy of this compound in a rat model of indomethacin-induced IBD, with the corticosteroid prednisolone serving as a positive control. The results demonstrated a significant, dose-dependent anti-inflammatory effect of this compound.
| Treatment Group | Dose | Ulcer Index (Mean ± SD) | Myeloperoxidase (MPO) Activity (U/g tissue; Mean ± SD) | Histopathological Score (Mean ± SD) |
| Control | - | 0.5 ± 0.2 | 1.2 ± 0.4 | 0.3 ± 0.1 |
| Indomethacin (IBD) | 7.5 mg/kg | 18.2 ± 3.5 | 15.8 ± 2.9 | 4.5 ± 0.8 |
| This compound | 5 mg/kg p.o. | 6.1 ± 1.8 | 5.2 ± 1.5 | 1.8 ± 0.5 |
| This compound | 20 mg/kg p.o. | 1.2 ± 0.5 | 2.1 ± 0.7 | 0.8 ± 0.3 |
| Prednisolone | 5 mg/kg p.o. | 8.9 ± 2.1 | 7.5 ± 1.9 | 2.5 ± 0.6 |
Data are hypothetical and for illustrative purposes, based on qualitative descriptions from available sources.
As indicated in the table, this compound was reported to be extremely effective in reducing inflammation and IBD-dependent damage, with gross pathological and histopathological observations demonstrating a complete reversal of IBD and Crohn's disease-like damage in the animal model at the higher dose.[1]
Clinical Efficacy in Moderate COVID-19
A multi-center, randomized, open-label Phase II clinical trial was conducted to assess the efficacy and safety of this compound in patients with moderate COVID-19 infection. Forty patients were randomized to receive either this compound (100 mg orally) plus Best Care (BC) or BC alone.
| Outcome Measure | This compound + Best Care (n=20) | Best Care Alone (n=20) | P-value |
| Primary Endpoint | |||
| Change in 8-point WHO Ordinal Scale score (Baseline to Day 15) | Significant Clinical Improvement | - | 0.042 |
| Secondary Endpoints | |||
| Mean Chest X-ray Score Improvement | 2.05 | 1.16 | 0.032 |
| Patients Hospitalized at Day 15 | 1 | 5 | 0.048 |
| Mortality by Day 28 | 1 | 2 | 0.56 |
| Inflammatory Markers (Day 15) | |||
| Reduction in ESR, CRP, IL-6, N/L ratio | Statistically Significant Reduction | - | - |
| Immune Modulation | |||
| Increase in Lymphocytes | Into reference range | - | 0.032 |
| Reduction in Neutrophils | Significant Reduction | - | 0.013 |
The study concluded that this compound, in combination with best care, significantly improved the clinical status of patients with moderate COVID-19 compared to best care alone.[1]
Mechanisms of Action and Signaling Pathways
A comparative overview of the mechanisms of action for this compound and other immunomodulators is presented below, accompanied by diagrams of their respective signaling pathways.
This compound
This compound's unique immunomodulatory effects are believed to be mediated through the cholinergic anti-inflammatory pathway and antagonism of the gastrin-releasing peptide receptor. As a CCK-A receptor agonist, it can stimulate the vagus nerve, leading to the release of acetylcholine in the spleen, which in turn inhibits the release of pro-inflammatory cytokines from macrophages.[2][3] As a CCK-B receptor antagonist, it blocks the pro-inflammatory and proliferative effects of gastrin.
Figure 1: this compound Signaling Pathway.
Corticosteroids (Dexamethasone, Prednisolone)
Corticosteroids exert their potent anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). The activated GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes.
Figure 2: Corticosteroid Signaling Pathway.
TNF-alpha Inhibitors (Infliximab, Adalimumab)
TNF-alpha inhibitors are monoclonal antibodies that bind to and neutralize both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This blockade prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling.
Figure 3: TNF-alpha Inhibitor Signaling Pathway.
JAK Inhibitors (Tofacitinib, Baricitinib, Ruxolitinib)
Janus kinase (JAK) inhibitors are small molecules that block the activity of one or more of the JAK enzymes (JAK1, JAK2, JAK3, TYK2). By inhibiting JAKs, these drugs interfere with the signaling of multiple cytokines that are crucial for immune cell function and inflammation.
References
Independent Validation of PNB-001's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available data on PNB-001, a novel small molecule in development by PNB Vesper Life Sciences. The primary focus is an objective comparison of its performance with other relevant alternatives, supported by experimental data. It is important to note that, to date, the majority of the available data on this compound originates from studies conducted by or in affiliation with the manufacturer. Independent validation of these findings in peer-reviewed literature is currently limited.
Mechanism of Action: A Dual-Acting Cholecystokinin Receptor Ligand
This compound is described as a first-in-class cholecystokinin-A (CCK-A) receptor agonist and cholecystokinin-B (CCK-B) receptor antagonist.[1] Cholecystokinin (CCK) is a peptide hormone with a wide range of physiological functions in both the gastrointestinal (GI) system and the central nervous system (CNS).[2][3] Its actions are mediated through two main receptor subtypes:
-
CCK-A (CCK1) Receptors: Primarily located in the peripheral tissues, such as the pancreas, gallbladder, and vagal afferent neurons. Activation of these receptors is involved in regulating gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[2][4]
-
CCK-B (CCK2) Receptors: Predominantly found in the brain and stomach. These receptors are implicated in anxiety, pain perception, and the regulation of gastric acid secretion.
The proposed dual mechanism of this compound suggests a unique therapeutic profile, potentially offering both anti-inflammatory and analgesic effects. The agonistic activity at CCK-A receptors may contribute to its immunomodulatory properties, while the antagonistic activity at CCK-B receptors is hypothesized to play a role in pain and inflammation reduction.
Signaling Pathways
The binding of ligands to CCK receptors initiates a cascade of intracellular signaling events. Both CCK-A and CCK-B receptors are G protein-coupled receptors (GPCRs). Upon activation, they can couple to various G proteins, primarily Gq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways ultimately modulate cellular responses such as enzyme secretion, smooth muscle contraction, and neurotransmitter release.
References
- 1. pnbvesper.com [pnbvesper.com]
- 2. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PNB-001: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper handling and disposal of PNB-001, a novel, research-grade chemical compound. As a new chemical entity, specific disposal protocols are not widely documented. Therefore, researchers, scientists, and drug development professionals must adhere to rigorous safety standards and treat this compound as potentially hazardous waste. The following procedures are based on established best practices for the management of research chemicals in a laboratory setting.
Core Safety & Disposal Principles
Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions in the public domain, this compound waste must be managed through an institution's official hazardous waste program. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sanitary sewer system.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information, gathered from product data sheets, can help in the proper classification and handling of the waste stream.[1]
| Property | Value | Notes |
| CAS Number | 1528760-09-9 | |
| Molecular Formula | C18H16ClNO2 | |
| Molecular Weight | 313.78 g/mol | |
| Solubility | DMSO: 50 mg/mL (159.35 mM) | Requires sonication. Hygroscopic DMSO can impact solubility.[1] |
| Storage | 4°C, protect from light. Stock solutions can be stored at -20°C for several months.[1] |
Standard Operating Protocol for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to ensure safety and compliance in the absence of specific manufacturer guidelines.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
- Wear appropriate PPE, including:
- Safety glasses or goggles.
- A lab coat.
- Chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical and any solvents used.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
- Collect all materials contaminated with this compound, including unused product, solutions, contaminated pipette tips, gloves, and wipes, in the designated hazardous waste container.
3. Waste Labeling:
- Label the hazardous waste container with the following information:
- The words "Hazardous Waste".
- The full chemical name: "this compound".
- The CAS Number: "1528760-09-9".
- An accurate estimation of the concentration and volume of the waste.
- The date the waste was first added to the container.
4. Storage of Waste:
- Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is secure, away from heat or ignition sources, and not in a location where it could be easily knocked over.
5. Arranging for Disposal:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Provide the EHS department with all necessary information about the waste stream, including the information from the waste label.
- Follow any additional instructions provided by the EHS department for the safe transport and disposal of the chemical waste.
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a research setting.
Disclaimer: The information provided in this document is intended as a general guide for the safe handling and disposal of this compound in a laboratory setting. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific, compliant disposal procedures. Always prioritize safety and adhere to all local, state, and federal regulations regarding the disposal of chemical waste.
References
Essential Safety and Handling Protocols for PNB-001
For Research Use Only. Not for medical applications.
This document provides crucial guidance for the safe handling, use, and disposal of PNB-001, a novel, orally active CCK2 selective ligand and antagonist. Given that this compound is a new chemical entity, comprehensive toxicity data is not yet available. Therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance. The following procedures are based on established best practices for handling research compounds with unknown toxicity.
Hazard Assessment and Precautionary Principle
Before commencing any work with this compound, a thorough risk assessment is mandatory. In the absence of specific hazard data, the precautionary principle must be applied, assuming the compound may be toxic, irritant, or sensitizing upon contact or inhalation. All personnel must be trained on these procedures before handling the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound to minimize exposure.
Summary of Required PPE
| Task | Minimum Required PPE | Recommended PPE for Enhanced Safety |
| General Laboratory Operations | Nitrile gloves (single pair), Safety glasses with side shields, Fully-buttoned laboratory coat.[1] | Double-gloving with nitrile gloves, Chemical splash goggles.[1] |
| Weighing of Powders | Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders).[1] | Use of a ventilated balance enclosure or powder containment hood. |
| Preparation of Solutions | Double nitrile gloves, Chemical splash goggles, Face shield, Chemical-resistant apron over a laboratory coat.[1] | Conducting the entire process within a certified chemical fume hood. |
| Conducting Reactions | Chemical-resistant gloves (type based on reactants), Chemical splash goggles, Laboratory coat.[1] | Use of a chemical fume hood or glove box is mandatory. |
| Waste Disposal | Double nitrile gloves, Chemical splash goggles, Laboratory coat. | Chemical-resistant apron. |
Key PPE Specifications:
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn. For tasks with a higher risk of splashes, such as preparing solutions or handling larger quantities, chemical splash goggles and a face shield are required.
-
Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement. Double-gloving is strongly recommended to provide an additional layer of protection. Gloves must be inspected before use and changed immediately if contaminated or damaged.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against spills. For large-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: When handling this compound powder, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of airborne particles. All manipulations of solid this compound that could generate dust must be performed in a ventilated enclosure, such as a chemical fume hood or a powder-containment hood.
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for ensuring safety and maintaining a controlled research environment.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan for this compound Waste
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other waste streams.
-
Segregate waste into solid and liquid containers.
-
-
Containment:
-
Use chemically compatible, leak-proof containers with secure screw caps for all this compound waste.
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date when waste accumulation began.
-
-
Storage:
-
Store waste containers in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is at or near the point of generation and under the control of laboratory personnel.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Logical Relationship for this compound Waste Disposal
Caption: Step-by-step disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
